molecular formula C8H8ClNO2 B1611688 Methyl 5-(chloromethyl)nicotinate CAS No. 562074-61-7

Methyl 5-(chloromethyl)nicotinate

カタログ番号: B1611688
CAS番号: 562074-61-7
分子量: 185.61 g/mol
InChIキー: OPDNESXNNBQNSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-(chloromethyl)nicotinate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(chloromethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(chloromethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

562074-61-7

分子式

C8H8ClNO2

分子量

185.61 g/mol

IUPAC名

methyl 5-(chloromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3

InChIキー

OPDNESXNNBQNSY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC(=C1)CCl

正規SMILES

COC(=O)C1=CN=CC(=C1)CCl

製品の起源

United States
Foundational & Exploratory

Synthesis and Characterization of Methyl 5-(chloromethyl)nicotinate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Methyl 5-(chloromethyl)nicotinate (frequently isolated as its hydrochloride salt, CAS: 179072-14-1) is a highly versatile bifunctional electrophile[1]. It serves as a critical building block in modern drug discovery, acting as a key intermediate in the synthesis of aminocarboxymuconate semialdehyde decarboxylase (ACMSD) inhibitors for metabolic disorders[2] and GCN2 inhibitors for immuno-oncology applications[3].

This whitepaper provides an in-depth, mechanistically grounded guide to its synthesis. Rather than presenting a mere procedural recipe, we analyze the causality behind reagent selection, inherent chemical instabilities, and the self-validating protocols required to achieve high-purity yields at scale.

Retrosynthetic Analysis & Pathway Selection

The synthesis of Methyl 5-(chloromethyl)nicotinate generally proceeds via one of two divergent pathways. The selection of the pathway depends heavily on the acceptable impurity profile and scalability requirements of the target application.

  • Route A (Radical Halogenation): Utilizes a Wohl-Ziegler-type radical chlorination of Methyl 5-methylnicotinate using N-Chlorosuccinimide (NCS) and Azobisisobutyronitrile (AIBN)[2].

  • Route B (Nucleophilic Substitution): Involves the selective reduction of Dimethyl pyridine-3,5-dicarboxylate to an alcohol, followed by chlorination using Thionyl Chloride (SOCl 2​ )[3].

SynthesisRoutes A 5-Methylnicotinic Acid B Methyl 5-methylnicotinate A->B MeOH, H2SO4 C Methyl 5-(chloromethyl)nicotinate (Target) B->C NCS, AIBN D Dimethyl pyridine- 3,5-dicarboxylate E Methyl 5-(hydroxymethyl) nicotinate D->E NaBH4, CaCl2 E->C SOCl2

Fig 1: Divergent synthetic workflows for Methyl 5-(chloromethyl)nicotinate.

Quantitative Pathway Comparison
ParameterRoute A: Radical ChlorinationRoute B: Nucleophilic Substitution
Overall Yield 45% - 60% (Moderate)75% - 85% (High)
Impurity Profile High risk of di-chlorinated byproductsHighly clean; gaseous byproducts (SO 2​ , HCl)
Scalability Good, but requires strict stoichiometric controlExcellent, self-purifying system
Primary Mechanism Free Radical SubstitutionS N​ 2 / S N​ i Nucleophilic Substitution
Product Form Free base (prone to polymerization)Hydrochloride salt (highly stable)[1]

Mechanistic Causality in Route Selection

The Challenge of Radical Chlorination (Route A)

The pyridine ring is strongly electron-withdrawing. This electronic effect destabilizes the intermediate benzylic radical forming at the 5-position, necessitating elevated temperatures and a highly reliable radical initiator like AIBN[2]. AIBN is specifically chosen over peroxides because its thermal decomposition into nitrogen gas and cyanoisopropyl radicals occurs at a predictable, steady rate at 80°C, matching the reflux temperature of standard halogenation solvents.

RadicalMechanism I Initiation AIBN -> 2 Cyanoisopropyl Radicals P1 Propagation 1 Radical + NCS -> Succinimide + Cl• I->P1 P2 Propagation 2 Cl• + Ar-CH3 -> Ar-CH2• + HCl P1->P2 P3 Propagation 3 Ar-CH2• + NCS -> Ar-CH2Cl + Succinimidyl• P2->P3 P3->P1 Chain Reaction Cycle T Termination Radical Recombination P3->T

Fig 2: Wohl-Ziegler radical chain mechanism for the chlorination of the methylpyridine moiety.

The Self-Stabilizing Nature of Route B

Methyl 5-(chloromethyl)nicotinate as a free base is inherently unstable. The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic chloromethyl group of another, leading to the formation of polymeric quaternary ammonium salts. Route B elegantly solves this. When Thionyl Chloride (SOCl 2​ ) reacts with the alcohol, it generates HCl gas as a stoichiometric byproduct[3]. This HCl immediately protonates the pyridine nitrogen, rendering it non-nucleophilic. The resulting Methyl 5-(chloromethyl)nicotinate hydrochloride is exceptionally stable and can be stored long-term[1].

Self-Validating Experimental Protocols

Protocol A: Radical Chlorination via NCS/AIBN[2]

This protocol is optimized for rapid intermediate generation where chromatographic purification is acceptable.

  • Setup & Initiation: Dissolve Methyl 5-methylnicotinate (1.0 eq, 10 mmol) in anhydrous trifluorotoluene (25 mL). Add N-Chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol) and AIBN (0.1 eq, 1.0 mmol).

    • Causality: Trifluorotoluene is used as a modern, greener alternative to the highly toxic and heavily restricted carbon tetrachloride (CCl 4​ ), maintaining the necessary non-polar environment for radical propagation.

  • Thermal Activation: Heat the mixture to 85°C under an argon atmosphere.

  • In-Process Control (IPC): After 4 hours, sample the reaction and analyze via LC-MS.

    • Validation: The reaction must be halted when the ratio of the desired mono-chlorinated product (m/z 186.0) to the di-chlorinated byproduct (m/z 220.0) reaches its maximum. Pushing for 100% conversion of the starting material will inevitably result in over-chlorination.

  • Quench & Workup: Cool to room temperature. Wash the organic layer with saturated aqueous sodium thiosulfate (to destroy unreacted NCS) and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 5:1) to yield the free base as a pale yellow oil.

Protocol B: Nucleophilic Substitution via SOCl 2​ [3]

This protocol is the industry standard for generating the highly stable hydrochloride salt.

  • Setup: Suspend Methyl 5-(hydroxymethyl)nicotinate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) (20 mL) under a nitrogen atmosphere at 0°C.

  • Reagent Addition: Dropwise add Thionyl Chloride (SOCl 2​ ) (2.5 eq, 25 mmol).

    • Causality: The dropwise addition controls the exothermic release of SO 2​ and HCl gases. The excess SOCl 2​ drives the reaction to completion via Le Chatelier's principle.

  • Reaction Progression: Allow the mixture to warm to room temperature, then heat to 40°C for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1).

    • Validation: The complete disappearance of the highly polar alcohol spot confirms total conversion. The continuous evolution of gas (bubbling) serves as a visual, self-validating physical cue of the ongoing reaction.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess SOCl 2​ .

  • Trituration: Triturate the resulting crude residue with cold diethyl ether (15 mL). Filter the precipitate to afford Methyl 5-(chloromethyl)nicotinate hydrochloride[1] as a high-purity white solid. No chromatography is required.

Analytical Characterization & Quality Control

To verify the structural integrity and purity of the synthesized compound, the following analytical benchmarks must be met:

  • LC-MS (ESI+): Expected[M+H] + for the free base is m/z 186.0 (with a characteristic 37 Cl isotope peak at 188.0 in a 3:1 ratio).

  • 1 H NMR (400 MHz, DMSO- d6​ ): The critical diagnostic peak is the benzylic CH 2​ group. In the free base, this appears as a sharp singlet around δ 4.70 ppm. In the hydrochloride salt[1], the protonation of the pyridine ring deshields the benzylic protons, shifting the singlet downfield to approximately δ 4.85 - 4.95 ppm.

  • Storage: The hydrochloride salt must be stored in a tightly sealed container in a dry, well-ventilated area at 2-8°C to prevent ambient moisture from inducing slow hydrolysis of the benzylic chloride[1].

References

  • Title: Oxopyridine derivatives useful as aminocarboxymuconate semialdehyde decarboxylase (acmsd) inhibitors (WO2018125983A1) Source: Google Patents URL: 2

  • Title: GCN2 inhibitors and uses thereof (AU2019211485A1) Source: Google Patents URL: 3

  • Title: Methyl 5-(chloromethyl)nicotinate hydrochloride | 179072-14-1 Source: MilliporeSigma (Sigma-Aldrich) URL: 1

Sources

Methyl 5-(chloromethyl)nicotinate: Chemical Properties, Synthetic Workflows, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(chloromethyl)nicotinate (CAS: 562074-61-7 for the free base; 179072-14-1 for the hydrochloride salt) is a highly reactive, bifunctional pyridine derivative[1]. In medicinal chemistry and advanced drug discovery, it serves as a critical electrophilic building block. By providing a readily displaceable benzylic-like chloride adjacent to an electron-deficient pyridine ring, it enables the rapid assembly of complex Active Pharmaceutical Ingredients (APIs), most notably in the development of allosteric hemoglobin modulators[2].

This technical guide provides an authoritative breakdown of its physicochemical properties, self-validating synthetic protocols, and its precise mechanistic role in pharmaceutical development.

Part 1: Physicochemical Profiling & Structural Causality

Understanding the physical properties of Methyl 5-(chloromethyl)nicotinate is essential for optimizing reaction conditions and preventing premature degradation. The hydrochloride salt is overwhelmingly preferred in laboratory settings because the free base is highly susceptible to intermolecular self-alkylation (where the pyridine nitrogen of one molecule attacks the chloromethyl group of another).

Quantitative Data Summary
PropertyValueRationale / Causality
CAS Number 179072-14-1 (HCl salt)[1]Primary identifier for procurement and literature search.
Molecular Formula C8H9Cl2NO2[1]Includes the HCl equivalent which stabilizes the pyridine ring.
Molecular Weight 222.07 g/mol Critical for exact stoichiometric calculations in SN​2 reactions.
Topological Polar Surface Area 39.2 Ų[1]Indicates moderate polarity, allowing solubility in polar aprotic solvents.
Physical Form Solid (White to off-white)Visual baseline for purity; discoloration indicates degradation.
Storage Temperature 2-8°C (Sealed, Dry)Prevents thermal degradation and moisture-induced hydrolysis.

Part 2: Synthetic Methodologies

The most reliable method for synthesizing Methyl 5-(chloromethyl)nicotinate hydrochloride is the thionyl chloride-mediated chlorination of Methyl 5-(hydroxymethyl)nicotinate. This method is preferred over radical chlorination of 5-methylnicotinate, as it avoids the formation of over-chlorinated (dichloromethyl) byproducts.

Protocol: Thionyl Chloride-Mediated Synthesis

Objective: Convert the hydroxymethyl precursor to the chloromethyl derivative while inherently protecting the molecule from self-alkylation.

Step 1: Reaction Setup

  • Action: Dissolve Methyl 5-(hydroxymethyl)nicotinate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: DCM is chosen because it is a non-nucleophilic, aprotic solvent that does not participate in the reaction. Its low boiling point allows it to easily dissipate heat during the exothermic reagent addition.

Step 2: Reagent Addition

  • Action: Cool the reaction vessel to 0°C. Add thionyl chloride ( SOCl2​ ) dropwise.

  • Causality: The reaction between SOCl2​ and the primary alcohol is highly exothermic. Cooling controls the thermal kinetics, preventing the thermal degradation of the starting material and safely regulating the evolution of SO2​ and HCl gases.

Step 3: Reflux and Conversion

  • Action: Gradually warm the mixture to room temperature, then heat to reflux for 2-3 hours.

  • Causality: Heating provides the activation energy required for the intermediate chlorosulfite ester to decompose into the desired alkyl chloride and SO2​ gas. The expulsion of gas drives the reaction to completion via Le Chatelier's principle.

Step 4: Salt Formation and Isolation

  • Action: Evaporate the DCM and excess SOCl2​ under reduced pressure. Triturate the crude residue with anhydrous diethyl ether.

  • Causality: The HCl gas generated during the chlorination naturally protonates the basic pyridine nitrogen. Trituration in non-polar ether selectively precipitates the insoluble hydrochloride salt while leaving organic impurities in solution. This protonation inherently protects the highly electrophilic chloromethyl group from being attacked by the pyridine nitrogen, ensuring product stability.

Part 3: Applications in Advanced Drug Discovery

Methyl 5-(chloromethyl)nicotinate is prominently utilized in the synthesis of allosteric modulators of hemoglobin. Specifically, it is a key intermediate in the development of substituted benzaldehyde compounds aimed at increasing tissue oxygenation—a critical therapeutic mechanism for treating sickle cell disease[2].

Mechanistic Role in API Assembly

In drug design, the chloromethyl group undergoes rapid SN​2 displacement when reacted with a nucleophilic core (such as a phenolic or amine-functionalized benzaldehyde derivative) in the presence of a mild base (e.g., K2​CO3​ ).

  • Solubility Enhancement: The appended nicotinate moiety enhances the overall aqueous solubility of the final API.

  • Target Binding: The pyridine nitrogen and the ester carbonyl act as essential hydrogen-bond acceptors, anchoring the drug to specific amino acid residues within the hemoglobin tetramer[2].

G A Methyl 5-(hydroxymethyl) nicotinate B Chlorination (SOCl2, DCM) A->B Activation C Methyl 5-(chloromethyl) nicotinate HCl B->C HCl Precipitation D SN2 Alkylation (Nucleophilic Core) C->D Electrophilic Attack E Hemoglobin Modulator (Tissue Oxygenation API) D->E Target Assembly

Synthetic workflow of Methyl 5-(chloromethyl)nicotinate and its application in API assembly.

Part 4: Self-Validating Handling & Storage Protocols

Because of its high reactivity, Methyl 5-(chloromethyl)nicotinate hydrochloride requires strict handling protocols to maintain its integrity.

  • Storage Conditions: The compound must be stored sealed at 2-8°C under an inert atmosphere (Argon or Nitrogen).

  • Hygroscopicity & Causality: The hydrochloride salt is highly hygroscopic. If exposed to ambient humidity, moisture ingress will lead to the hydrolysis of the chloromethyl group back to the hydroxymethyl derivative, releasing additional HCl .

  • Self-Validation Cue: The pristine compound exists as a free-flowing white to off-white powder. If the material exhibits a yellow or brown discoloration, or transitions into a sticky resin, this is a definitive visual indicator of failure. This physical change confirms that moisture has compromised the sample, leading to the deprotonation of the HCl salt and subsequent intermolecular self-alkylation (polymerization). Compromised batches must be discarded immediately to prevent downstream yield collapse during API synthesis.

References

  • Title: US10034879B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation Source: Google Patents URL

Sources

Structure Elucidation of Methyl 5-(chloromethyl)nicotinate: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(chloromethyl)nicotinate (M5CN) is a highly versatile, electrophilic pyridine derivative widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Due to the presence of two distinct substituents—a methyl ester and a chloromethyl group—on the pyridine core, unambiguous structural elucidation is critical to confirm regiochemistry and rule out constitutional isomers.

This whitepaper provides an in-depth, self-validating analytical workflow for the structural characterization of M5CN. By synthesizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a robust framework for definitive structural assignment.

Physicochemical Profiling & Sample Preparation

Before initiating spectroscopic analysis, understanding the fundamental physicochemical properties of the molecule dictates the choice of analytical parameters. M5CN is frequently handled as a hydrochloride salt to enhance stability, but structural elucidation is optimally performed on the free base to prevent protonation-induced chemical shift perturbations in the pyridine ring[1].

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name Methyl 5-(chloromethyl)nicotinate
CAS Registry Number 179072-14-1 (HCl salt)[1]
Molecular Formula C₈H₈ClNO₂ (Free base)[1]
Monoisotopic Mass 185.024 g/mol
Physical State White to off-white solid[2]

Causality in Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this NMR analysis. Because M5CN lacks exchangeable protons (e.g., -OH, -NH), protic solvents are unnecessary. Furthermore, CDCl₃ provides a non-polar environment that accurately reflects the intramolecular shielding effects of the pyridine ring without the strong hydrogen-bonding interference observed in solvents like DMSO-d₆ or Methanol-d₄.

Spectroscopic Elucidation Workflow

Workflow Start Sample Preparation Methyl 5-(chloromethyl)nicotinate HRMS HRMS (ESI+) Determine Exact Mass (m/z 186.0316) Start->HRMS NMR1D 1D NMR (1H, 13C) Identify Spin Systems & Functional Groups Start->NMR1D IR FT-IR Spectroscopy Confirm C=O and C-Cl Bonds Start->IR Structure Final Structure Validation C8H8ClNO2 HRMS->Structure NMR2D 2D NMR (COSY, HSQC, HMBC) Map Connectivity & Substituent Positions NMR1D->NMR2D NMR2D->Structure IR->Structure

Figure 1: Multimodal spectroscopic workflow for the structural elucidation of M5CN.

High-Resolution Mass Spectrometry (HRMS)

To validate the molecular formula, HRMS is employed using Electrospray Ionization in positive mode (ESI+).

  • Mechanistic Insight: The basic nature of the pyridine nitrogen makes it an excellent proton acceptor, readily forming the[M+H]⁺ pseudomolecular ion[3]. Soft ionization (ESI) is deliberately chosen over Electron Impact (EI) to prevent the premature gas-phase cleavage of the highly labile chloromethyl group.

  • Data Interpretation: The spectrum yields an exact mass of m/z 186.0316. Crucially, the isotopic distribution displays a characteristic 3:1 ratio between m/z 186.0316 and 188.0286, which is the self-validating signature of a single chlorine atom (³⁵Cl / ³⁷Cl isotopes).

1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR is the foundational technique for characterizing pyridine derivatives[4]. The magnetic anisotropy of the pyridine ring, combined with the electronegativity of the nitrogen atom, creates a highly deshielded environment for the aromatic protons.

  • ¹H NMR (CDCl₃, 400 MHz): Because M5CN is a 3,5-disubstituted pyridine, it lacks ortho protons. Consequently, the spin-spin coupling network is entirely driven by meta-coupling (⁴J), which typically manifests as fine doublets or narrow multiplets with coupling constants of ~1.5–2.5 Hz[4].

    • H-2 (δ ~9.15 ppm, d, J=2.0 Hz): This proton is the most deshielded. It sits directly adjacent to the electronegative nitrogen (α-position) and is further deshielded by the electron-withdrawing methyl ester at C-3.

    • H-6 (δ ~8.75 ppm, d, J=2.0 Hz): Also in the α-position, but adjacent to the slightly less electron-withdrawing chloromethyl group at C-5, resulting in an upfield shift relative to H-2.

    • H-4 (δ ~8.30 ppm, t, J=2.0 Hz): The γ-proton sits between the two substituents and exhibits meta-coupling to both H-2 and H-6.

    • Aliphatic Protons: The chloromethyl (-CH₂Cl) protons appear as a sharp singlet at δ 4.65 ppm, while the methoxy (-OCH₃) protons appear as a singlet at δ 3.95 ppm.

2D NMR Connectivity Mapping

While 1D NMR inventories the functional groups, 2D NMR (specifically HMBC) is mandatory to unambiguously map the regiochemistry and prove that the ester is at C-3 and the chloromethyl is at C-5[4].

HMBC cluster_protons Key Protons cluster_carbons Target Carbons H2 H-2 C4 C-4 H2->C4 3J C6 C-6 H2->C6 3J CO C=O H2->CO 3J H4 H-4 C2 C-2 H4->C2 3J H4->C6 3J H6 H-6 H6->C2 3J H6->C4 3J CH2 CH2 CH2->C4 3J C5 C-5 CH2->C5 2J CH2->C6 3J OCH3 OCH3 OCH3->CO 3J C3 C-3

Figure 2: Key 2D HMBC NMR correlations confirming substituent regiochemistry.

In the HMBC spectrum, the -CH₂Cl protons show strong ³J correlations to C-4 and C-6, and a ²J correlation to C-5, firmly anchoring the chloromethyl group to the 5-position. Concurrently, H-2 exhibits a ³J correlation to the ester carbonyl carbon (δ ~165 ppm), validating the placement of the ester at the 3-position.

Data Synthesis & Structural Validation

Table 2: Consolidated NMR Assignment for M5CN (CDCl₃)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
2 9.15, d, J=2.0150.2C-4, C-6, C-3, C=O
3 -126.5-
4 8.30, t, J=2.0137.4C-2, C-6, C-3, C-5
5 -133.8-
6 8.75, d, J=2.0152.1C-2, C-4, C-5
CH₂Cl 4.65, s42.5C-4, C-5, C-6
C=O -165.4-
OCH₃ 3.95, s52.5C=O

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be adhered to during the acquisition of the analytical data.

Protocol A: NMR Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of the M5CN free base. (Note: If starting from the HCl salt, perform a mild free-basing extraction using saturated NaHCO₃ and dichloromethane prior to analysis).

  • Solvation: Dissolve the compound in 0.6 mL of high-purity CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Tube Preparation: Transfer the homogenous solution to a standard 5 mm borosilicate NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

  • Instrument Tuning: Load the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the ¹H and ¹³C resonance frequencies.

  • Shimming: Shim the magnetic field (Z1-Z5 gradients) to achieve a stable lock signal on the deuterium resonance of the CDCl₃ solvent.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16 scans using a 30° pulse angle and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the isolated aromatic protons.

    • ¹³C NMR: Acquire 1024 scans using a 45° pulse angle and a relaxation delay of 2.0 seconds. Proton decoupling (WALTZ-16) must be active.

  • Processing: Apply a Fourier transform, followed by manual phase correction and baseline polynomial correction.

Protocol B: HRMS (ESI-TOF) Analysis
  • Stock Preparation: Prepare a 1 µg/mL stock solution of M5CN in HPLC-grade Methanol.

  • Ionization Enhancement: Add 0.1% Formic Acid to the solution. Causality: This guarantees the quantitative protonation of the basic pyridine nitrogen, maximizing the[M+H]⁺ signal intensity.

  • Sample Introduction: Introduce the sample via direct infusion into the ESI source at a steady flow rate of 10 µL/min.

  • Source Tuning: Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C. Critical Step: Keep the cone voltage relatively low (≤ 30 V) to prevent in-source fragmentation and loss of the chloromethyl group.

  • Acquisition & Calibration: Acquire mass spectra in positive ion mode over a mass range of m/z 50–500. Calibrate the exact mass simultaneously using a standard reference lock-mass (e.g., Leucine Enkephalin) to ensure mass accuracy is maintained within <5 ppm.

Sources

Reactivity and Synthetic Utility of the Chloromethyl Group in Nicotinates: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electrophilic Nature of Chloromethyl Nicotinates

In the landscape of modern drug discovery and agrochemical development, functionalized pyridines are ubiquitous. Among these, chloromethyl nicotinates (derivatives of pyridine-3-carboxylates bearing a -CH₂Cl moiety) stand out as exceptionally versatile building blocks. The chloromethyl group serves as a prime electrophilic center, enabling the rapid installation of complex pharmacophores via carbon-heteroatom (C-N, C-O, C-S) or carbon-carbon bond formation.

However, the reactivity of this group is not merely a function of the carbon-chlorine bond; it is profoundly modulated by the electronic environment of the nicotinate scaffold. Understanding the causality behind these electronic effects is critical for optimizing reaction conditions, preventing unwanted side reactions (such as self-quaternization), and maximizing synthetic yields.

Mechanistic Causality: Electronic and Steric Drivers of SN2 Reactivity

The primary reaction pathway for the chloromethyl group in nicotinates is the bimolecular nucleophilic substitution (SN2) [1]. The intrinsic reactivity of this system is governed by a synergistic combination of inductive and resonance effects.

The Synergistic Electron-Withdrawing Effect

In a standard benzyl chloride, SN2 reactions are facilitated by the adjacent aromatic ring. However, in a chloromethyl nicotinate, the benzylic (picolylic) carbon is flanked by an electron-deficient pyridine ring. The electronegative nitrogen atom exerts a strong inductive pull, significantly lowering the electron density at the chloromethyl carbon.

Crucially, in nicotinates, this effect is amplified by the electron-withdrawing ester group (-COOR) at the 3-position. The combined pull from the pyridine nitrogen and the ester carbonyl renders the picolylic carbon highly electrophilic, drastically reducing the activation energy required for nucleophilic backside attack.

Positional Isomerism and Reaction Kinetics

The exact position of the chloromethyl group relative to the pyridine nitrogen dictates the reaction kinetics. Comparative analyses of chloromethylpyridine isomers reveal a distinct reactivity hierarchy[1]:

  • 4-Chloromethyl Isomers (Most Reactive): The nitrogen atom at the 1-position provides direct resonance stabilization of the developing negative charge in the SN2 transition state without introducing steric hindrance.

  • 2-Chloromethyl Isomers (Highly Reactive, Sterically Hindered): While the 2-position also offers resonance stabilization, it suffers from steric hindrance due to the proximity of the nitrogen lone pair. This lone pair can cause electrostatic repulsion against incoming electron-rich nucleophiles, slightly dampening the reaction rate compared to the 4-isomer.

  • 3-Chloromethyl Isomers (Least Reactive): The 3-position lacks direct resonance stabilization for the transition state. The negative charge cannot be effectively delocalized onto the nitrogen atom, meaning reactivity relies solely on inductive effects [2]. Despite being the least reactive of the three, it remains significantly more reactive than non-heterocyclic alkyl chlorides.

The Self-Quaternization Dilemma

A critical operational consideration when handling chloromethyl nicotinates is their tendency to undergo self-alkylation (quaternization). The basic pyridine nitrogen of one molecule can act as a nucleophile, attacking the highly reactive chloromethyl group of another, leading to polymeric quaternary ammonium salts. To prevent this, these compounds are almost universally synthesized, stored, and handled as hydrochloride salts [2]. Protonation of the pyridine nitrogen neutralizes its nucleophilicity, rendering the molecule stable until a base is intentionally introduced during the reaction workflow.

Reactivity A Chloromethyl Nicotinate (Electrophile) D Highly Electrophilic Picolylic Carbon A->D B Pyridine Nitrogen (Electron-Withdrawing) B->D Inductive/Resonance Pull C Ester Group (-COOR) (Electron-Withdrawing) C->D Inductive Pull E Nucleophilic Attack (Amines, Thiols, Alcohols) D->E Susceptible to F SN2 Transition State (Resonance Stabilized) E->F Backside Attack G Substituted Nicotinate Product F->G Chloride Departure

Caption: Logical flow of electronic effects driving the SN2 reactivity of chloromethyl nicotinates.

Quantitative Reaction Parameters

To standardize laboratory approaches, the following table summarizes the optimized empirical parameters for substituting the chloromethyl group in nicotinates across various nucleophile classes. The use of polar aprotic solvents (like DMF or MeCN) is deliberate; these solvents solvate cations (from the base) while leaving the nucleophilic anions relatively "naked" and highly reactive, thereby accelerating the SN2 pathway [3].

Nucleophile ClassTypical ReagentsPreferred BaseOptimal SolventTemp (°C)Time (h)Typical Yield (%)
Primary/Secondary Amines Morpholine, Piperidine, AnilineK₂CO₃ or Et₃NDMF or MeCN25 - 602 - 1275 - 95
Phthalimide (Gabriel) Potassium PhthalimideNone (Salt used)DMF80 - 1004 - 870 - 85
Thiols (S-Alkylation) Aryl/Alkyl ThiolsNaH or NaOHDMF or EtOH0 - 251 - 480 - 98
Alcohols (O-Alkylation) Phenols, Aliphatic AlcoholsNaH or Cs₂CO₃DMF or THF60 - 806 - 1860 - 85

Table 1: Standardized SN2 reaction parameters for chloromethyl nicotinates.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs) such as LC-MS monitoring and defined phase-separation behaviors during workup, the scientist can verify the success of each step before proceeding.

Protocol A: Synthesis of Aminomethyl Nicotinates via N-Alkylation

Objective: To displace the chloride with a secondary amine (e.g., morpholine) while avoiding over-alkylation.

  • Free Base Generation in situ: Suspend 1.0 equivalent of the chloromethyl nicotinate hydrochloride salt in anhydrous Acetonitrile (MeCN) (0.2 M concentration). Add 2.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: The excess base is required to first neutralize the HCl salt (liberating the reactive free base) and subsequently act as an acid scavenger for the HCl generated during the SN2 reaction [2].

  • Nucleophile Addition: Dropwise, add 1.1 equivalents of the secondary amine at 0 °C. Causality: Cooling mitigates the exothermic nature of the initial acid-base neutralization and prevents immediate self-quaternization.

  • SN2 Propagation: Remove the ice bath and allow the reaction to stir at room temperature.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the suspension, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is self-validated when the starting material mass [M+H]⁺ is completely replaced by the product mass.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF/MeCN, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of Primary Amines via Gabriel Synthesis

Objective: To synthesize a primary aminomethyl nicotinate without the risk of secondary/tertiary amine formation[4].

  • Reagent Mixing: Dissolve 1.0 equivalent of the chloromethyl nicotinate in anhydrous DMF. Add 1.2 equivalents of Potassium Phthalimide.

  • Thermal Activation: Heat the mixture to 90 °C under a nitrogen atmosphere for 6 hours. Causality: The bulky phthalimide nucleophile requires thermal energy to overcome the steric hindrance of the transition state, especially if reacting at the 2-position of the nicotinate.

  • Hydrazinolysis (Deprotection): Once the intermediate is isolated via water precipitation and filtration, suspend it in ethanol and add 3.0 equivalents of Hydrazine hydrate. Reflux for 2 hours to cleave the phthalimide protecting group, yielding the pure primary amine.

Workflow Step1 Step 1: Free Base Generation Neutralize HCl salt with K2CO3/Et3N Step2 Step 2: Nucleophile Addition Add amine/thiol in DMF or MeCN Step1->Step2 Step3 Step 3: SN2 Reaction Stir at RT or heat (IPC via LC-MS) Step2->Step3 Step4 Step 4: Quench & Extract Add aq. NaHCO3, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography Step4->Step5

Caption: Standard operational workflow for nucleophilic substitution of chloromethyl nicotinates.

References

  • Design, Preparation, and Characterization of Zn and Cu Metallopeptides Based On Tetradentate Aminopyridine Ligands. ResearchGate. Available at:[Link]

A Comprehensive Technical Guide to Nicotinic Acid Derivatives: Synthesis, Pharmacological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of nicotinic acid derivatives, focusing on their synthesis, diverse pharmacological activities, and significant therapeutic potential. As a senior application scientist, this document is structured to offer not just a recitation of facts, but a causal understanding of experimental choices and a self-validating system of protocols, grounded in authoritative scientific literature.

Part 1: The Chemistry of Nicotinic Acid Derivatives: Synthesis and Structural Diversity

Nicotinic acid, or niacin (vitamin B3), a simple pyridine-3-carboxylic acid, has served as a versatile scaffold for the development of a vast array of derivatives with significant therapeutic applications. The structural modification of the pyridine ring or the carboxylic acid group has led to the discovery of compounds with a wide spectrum of biological activities.[1][2]

A common strategy for the synthesis of nicotinic acid derivatives involves the initial activation of the carboxylic acid moiety.[3] This is typically achieved by converting nicotinic acid into nicotinoyl chloride, often using reagents like thionyl chloride or phosphorus pentachloride.[3][4] The resulting highly reactive acyl chloride can then be readily reacted with various nucleophiles, such as amines or alcohols, to yield a diverse range of amides and esters.

Another prevalent synthetic route involves the esterification of nicotinic acid to produce methyl nicotinate, which can then be further derivatized.[2] This intermediate can react with hydrazines to form nicotinoyl hydrazide, a key precursor for the synthesis of various heterocyclic systems, such as oxadiazoles and thiazolidinones, upon condensation with aldehydes or other reagents.[2][3] Furthermore, enzymatic and biocatalytic approaches for the synthesis of nicotinic acid and its derivatives are gaining traction as more sustainable and efficient alternatives to traditional chemical methods.[5]

Experimental Protocol: Synthesis of N-Substituted Nicotinamide Derivatives via Acyl Chloride Formation

This protocol outlines a general and robust method for the synthesis of N-substituted nicotinamide derivatives, a common class of nicotinic acid derivatives with diverse biological activities. The rationale for this two-step process lies in the conversion of the relatively unreactive carboxylic acid into a highly reactive acyl chloride, which readily undergoes nucleophilic attack by a primary or secondary amine.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Substituted amine (R-NH₂)

  • Base (e.g., Triethylamine (Et₃N), Pyridine)

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Acyl Chloride Formation:

    • Suspend nicotinic acid in an anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add an excess of thionyl chloride or oxalyl chloride to the suspension with stirring. The use of an excess of the chlorinating agent ensures complete conversion of the carboxylic acid.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and confirmed by thin-layer chromatography (TLC)).

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude nicotinoyl chloride. This intermediate is often used directly in the next step without further purification due to its reactivity.

  • Amidation:

    • Dissolve the crude nicotinoyl chloride in an anhydrous solvent in a separate flask under an inert atmosphere and cool to 0 °C.

    • In another flask, dissolve the desired substituted amine and a slight excess of a base (e.g., triethylamine) in the same anhydrous solvent. The base is crucial to neutralize the HCl generated during the reaction.

    • Slowly add the nicotinoyl chloride solution to the amine solution at 0 °C with vigorous stirring. This controlled addition helps to manage the exothermic nature of the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted nicotinamide derivative.

    • Purify the crude product by recrystallization or column chromatography to obtain the final, pure compound.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of Nicotinoyl Chloride cluster_1 Amidation Reaction Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride Activation Thionyl Chloride Thionyl Chloride N-Substituted Nicotinamide N-Substituted Nicotinamide Nicotinoyl Chloride->N-Substituted Nicotinamide Nucleophilic Attack Nicotinoyl Chloride->N-Substituted Nicotinamide Substituted Amine Substituted Amine

Caption: General workflow for the synthesis of N-substituted nicotinamide derivatives.

Part 2: Diverse Pharmacological Activities and Mechanisms of Action

Nicotinic acid derivatives have demonstrated a remarkable range of pharmacological activities, making them a fertile ground for drug discovery and development.

Anticancer Activity

A growing body of evidence highlights the potential of nicotinic acid derivatives as promising anticancer agents.[6] Their mechanisms of action are multifaceted and often involve the induction of apoptosis (programmed cell death) in cancer cells. Some derivatives have been shown to exert their cytotoxic effects by targeting key signaling pathways involved in cell proliferation and survival, such as the MAPK and Akt pathways.[7][8]

Furthermore, the interaction of nicotinic acid derivatives with nicotinic acetylcholine receptors (nAChRs) has been implicated in their anticancer effects, particularly in lung cancer.[7][8] Activation of certain nAChR subtypes can trigger downstream signaling cascades that promote cancer progression, and therefore, derivatives that can modulate these receptors hold therapeutic promise.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[9] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line(s) of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Novel nicotinic acid derivative (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Neuroprotective Effects

Nicotinic acid and its derivatives have emerged as potential therapeutic agents for various neurodegenerative diseases.[10][11] Their neuroprotective mechanisms are often attributed to their anti-inflammatory, antioxidant, and anti-apoptotic properties.[10] A key aspect of their neuroprotective action involves the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α4 and α7 subtypes.[12] Activation of these receptors can trigger intracellular signaling pathways, such as the PI3K-Akt pathway, which promotes neuronal survival and inhibits apoptosis.[12]

Lipid-Lowering and Cardiovascular Effects

Pharmacological doses of nicotinic acid are well-established for their beneficial effects on lipid profiles, including the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, and the elevation of high-density lipoprotein (HDL) cholesterol.[5] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[13][14]

The binding of nicotinic acid to GPR109A on adipocytes leads to the activation of a Gαi subunit, which in turn inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and subsequently decreases the activity of hormone-sensitive lipase.[15] This cascade of events results in a reduction in the release of free fatty acids from adipose tissue, a key substrate for the hepatic synthesis of triglycerides and VLDL.

The GPR109A signaling pathway is complex and can also involve β-arrestin-mediated pathways, which are thought to be responsible for some of the side effects of nicotinic acid, such as flushing.[13] Understanding the intricacies of this pathway is crucial for the development of novel GPR109A agonists with improved therapeutic profiles.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds G_Protein Gαi/βγ GPR109A->G_Protein Activates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Inhibits HSL Hormone-Sensitive Lipase PKA->HSL Inhibits Phosphorylation Lipolysis Lipolysis HSL->Lipolysis Decreases Flushing Flushing Beta_Arrestin->Flushing Mediates

Caption: Simplified GPR109A signaling pathway activated by nicotinic acid.

Antimicrobial Activity

Several nicotinic acid derivatives have been reported to possess significant antibacterial and antifungal properties.[3] The mechanism of their antimicrobial action can vary depending on the specific derivative. Some compounds may act by inhibiting essential microbial enzymes or by disrupting the integrity of the microbial cell membrane.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17]

Materials:

  • Bacterial or fungal strain(s) of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Nicotinic acid derivative (test compound)

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

  • Standardized microbial inoculum

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the sterile broth medium directly in the 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well containing the compound dilutions, as well as to the growth control well.

    • Add sterile broth to the negative control well.

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

Part 3: Data Presentation and Future Perspectives

The quantitative data generated from the experimental protocols described above should be summarized in clearly structured tables for easy comparison of the activities of different nicotinic acid derivatives.

Table 1: In Vitro Anticancer Activity of Nicotinic Acid Derivatives

CompoundCell LineIC₅₀ (µM) after 48h
Derivative 1MCF-715.2 ± 1.8
Derivative 2HeLa25.6 ± 3.1
DoxorubicinMCF-70.8 ± 0.1

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)
Derivative 3Staphylococcus aureus16
Derivative 4Candida albicans32
CiprofloxacinStaphylococcus aureus1

The field of nicotinic acid derivatives continues to be a vibrant area of research with immense potential for the development of new therapeutic agents. Future research should focus on the rational design of novel derivatives with enhanced potency and selectivity for specific biological targets. A deeper understanding of the structure-activity relationships and the molecular mechanisms of action will be crucial for advancing these promising compounds from the laboratory to clinical applications.

References

  • GPR109A and Vascular Inflammation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

  • Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Nicotinic acid derivatives: Application and uses, review. (n.d.). ResearchGate. Retrieved from [Link]

  • NICOTINIC ACID AMIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021, March 5). Biology LibreTexts. Retrieved from [Link]

  • Preparation of nicotinic acid amide. (n.d.). Google Patents.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024, August 18). MDPI. Retrieved from [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Society for Applied Microbiology. Retrieved from [Link]

  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms of neuroprotective effects of nicotine and acetylcholinesterase inhibitors: Role of α4 and α7 receptors in neuroprotection. (n.d.). University of Toyama. Retrieved from [Link]

  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. (2025, June 28). United States Environmental Protection Agency. Retrieved from [Link]

  • A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. (n.d.). kchem.org. Retrieved from [Link]

  • Niacin, an Old Drug, has New Effects on Central Nervous System Disease. (2010, June 16). Bentham Open. Retrieved from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015, January 18). ResearchGate. Retrieved from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023, January 20). MDPI. Retrieved from [Link]

  • Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models. (2022, April 16). MDPI. Retrieved from [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021, May 15). ResearchGate. Retrieved from [Link]

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021, April 1). Bentham Science. Retrieved from [Link]

  • Nicotinic-nAChR signaling mediates drug resistance in lung cancer. (2020, January 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

  • Ligand binding interface of GPR109A a List of GPR109A residues interacting with ligands, with key interacting residues highlighted (R1113.36 – orange, S178ECL2 – green, S179ECL2 – blue). (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Nicotinic acetylcholine receptors mediate lung cancer growth. (2013, September 16). Frontiers. Retrieved from [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. (2018, August 1). bioRxiv. Retrieved from [Link]

  • Niacin, an Old Drug, has New Effects on Central Nervous System Disease. (2010, December 24). Bentham Open. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-(chloromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. While verified, publicly available spectra for this specific compound are not abundant, this document synthesizes data from its hydrochloride salt and the parent compound, methyl nicotinate, with established spectroscopic principles to offer a robust, predictive, and instructional overview for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spectroscopic Characterization

Methyl 5-(chloromethyl)nicotinate (C₈H₈ClNO₂) is a substituted pyridine derivative of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a reactive chloromethyl group and a methyl ester, makes it a versatile building block for the synthesis of a wide array of more complex molecules. Accurate structural elucidation and purity assessment are paramount in any synthetic workflow, and a combination of spectroscopic techniques provides the necessary analytical rigor.

This guide delves into the core spectroscopic techniques used to characterize Methyl 5-(chloromethyl)nicotinate: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will not only present the expected data but also explore the underlying principles and experimental considerations, reflecting a field-proven approach to structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 5-(chloromethyl)nicotinate, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of the proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) standard in a deuterated chloroform (CDCl₃) solvent are presented below.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H-2~9.1Singlet (s)1HThe proton at the 2-position of the pyridine ring is highly deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the ester group.
H-6~8.7Singlet (s)1HSimilar to H-2, this proton is significantly deshielded by the ring nitrogen.
H-4~8.2Singlet (s)1HThe proton at the 4-position is also deshielded by the aromatic system and the electron-withdrawing ester group.
-CH₂Cl~4.7Singlet (s)2HThe methylene protons are adjacent to an electronegative chlorine atom and the aromatic ring, leading to a downfield shift.
-OCH₃~3.9Singlet (s)3HThe methyl protons of the ester group are in a relatively standard, slightly deshielded environment.

Note: The actual chemical shifts can be influenced by the solvent and concentration. The spectrum of the hydrochloride salt would show broader peaks for the aromatic protons and a downfield shift due to the protonated pyridine nitrogen.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Predicted Chemical Shift (ppm) Justification
C=O~165The carbonyl carbon of the ester is highly deshielded.
C-3~153The carbon atom of the pyridine ring attached to the ester group.
C-5~151The carbon atom of the pyridine ring attached to the chloromethyl group.
C-2~137Aromatic carbon adjacent to the nitrogen.
C-6~130Aromatic carbon adjacent to the nitrogen.
C-4~124The remaining aromatic carbon.
-OCH₃~53The methyl carbon of the ester group.
-CH₂Cl~45The carbon of the chloromethyl group is deshielded by the chlorine atom.
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of the acquired NMR data.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of Methyl 5-(chloromethyl)nicotinate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled spectrum, which may require a larger number of scans due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS (0 ppm).[1]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert tune Tune & Shim insert->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The key IR absorption bands for Methyl 5-(chloromethyl)nicotinate are predicted as follows:

Wavenumber (cm⁻¹) Vibration Intensity Justification
~3100-3000C-H stretch (aromatic)Medium-WeakCharacteristic of C-H bonds on the pyridine ring.
~3000-2850C-H stretch (aliphatic)Medium-WeakCorresponding to the methyl and chloromethyl groups.
~1725C=O stretch (ester)StrongA strong, sharp absorption is characteristic of the carbonyl group in an ester. This is a key diagnostic peak. For comparison, the ester carbonyl band in methyl nicotinate is observed near 1720 cm⁻¹.[2]
~1600, ~1480C=C and C=N stretch (aromatic ring)MediumTypical absorptions for the pyridine ring system.
~1300-1100C-O stretch (ester)StrongCharacteristic of the C-O single bond in the ester functionality.
~750-650C-Cl stretchMedium-StrongThe carbon-chlorine bond vibration.
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small amount of solid Methyl 5-(chloromethyl)nicotinate directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

IR Spectroscopy Logic Diagram

IR_Logic start Start place_sample Place Sample on ATR Crystal start->place_sample collect_bg Collect Background Spectrum (No Sample) place_sample->collect_bg collect_sample Collect Sample Spectrum collect_bg->collect_sample ratio Ratio Sample to Background collect_sample->ratio final_spectrum Generate IR Spectrum ratio->final_spectrum end End final_spectrum->end

Caption: Logical flow of an IR spectroscopy experiment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

Predicted Mass Spectrum Data

For Methyl 5-(chloromethyl)nicotinate, the molecular formula is C₈H₈ClNO₂. The monoisotopic mass is approximately 185.02 g/mol .

  • Molecular Ion (M⁺): A peak at m/z ≈ 185 would be expected for the molecular ion. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z ≈ 187 with about one-third the intensity of the M⁺ peak should be observed. This isotopic pattern is a key indicator of the presence of one chlorine atom.

  • Key Fragmentation Patterns:

    • Loss of -OCH₃: A fragment at m/z ≈ 154, corresponding to the loss of the methoxy radical from the ester.

    • Loss of -COOCH₃: A fragment at m/z ≈ 126, resulting from the loss of the entire carbomethoxy group.

    • Loss of Cl: A fragment at m/z ≈ 150, due to the loss of a chlorine radical.

    • Tropylium-like ion: Rearrangement and fragmentation could lead to other characteristic ions.

Experimental Protocol for MS Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like Methyl 5-(chloromethyl)nicotinate.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺ (m/z ≈ 186).

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).

  • Data Analysis:

    • Identify the molecular ion peak (or the [M+H]⁺ peak) and its isotopic pattern.

    • Analyze the fragmentation pattern to gain further structural information.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M⁺) m/z ≈ 185/187 F1 [M - OCH₃]⁺ m/z ≈ 154 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z ≈ 126 M->F2 - •COOCH₃ F3 [M - Cl]⁺ m/z ≈ 150 M->F3 - •Cl

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of Methyl 5-(chloromethyl)nicotinate relies on the synergistic use of NMR, IR, and MS. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers insights into fragmentation pathways. This guide provides a robust predictive framework for the spectroscopic analysis of this important synthetic intermediate, empowering researchers to confidently verify its structure and purity in their developmental workflows.

References

  • Methylnicotinate. (n.d.). SpectraBase. Retrieved March 11, 2026, from [Link]

  • Methyl nicotinate. (n.d.). NIST WebBook. Retrieved March 11, 2026, from [Link]

  • Methyl Nicotinate Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 11, 2026, from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 5-(chloromethyl)nicotinate in the Synthesis of Functionalized Pyridine Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 5-(chloromethyl)nicotinate (CAS: 179072-14-1) is a highly versatile, commercially available bifunctional building block widely utilized in medicinal chemistry, agrochemical development, and ligand design. Its architectural value lies in the orthogonal reactivity of its two functional groups:

  • C5-Chloromethyl Group : The electron-deficient nature of the pyridine ring significantly enhances the electrophilicity of this benzylic-like carbon, priming it for rapid and high-yielding SN​2 nucleophilic substitutions.

  • C3-Methyl Ester : This moiety remains stable under mild, neutral-to-weakly basic alkylation conditions but acts as a latent carboxylic acid, which can be readily unmasked via saponification for subsequent amide coupling or functionalization.

This application note provides field-proven, self-validating protocols for leveraging this building block to generate diverse libraries of nicotinic acid derivatives, specifically focusing on azidation for click chemistry[1] and N-alkylation for targeted pharmacophore synthesis.

Mechanistic Insights & Reaction Causality

To ensure reproducibility and high yields, it is critical to understand the causality behind the experimental conditions chosen for this scaffold:

  • Chemoselectivity in SN​2 Reactions : The primary competing side reaction during nucleophilic substitution is the premature hydrolysis or transesterification of the methyl ester. To prevent this, strictly anhydrous conditions and mild inorganic bases (e.g., K2​CO3​ or Cs2​CO3​ ) are preferred over strong hydroxide bases.

  • Solvent Effects : Polar aprotic solvents are mandatory. Dimethylformamide (DMF) is ideal for azidation because it strongly solvates the Na+ counterion, leaving the azide anion "naked" and highly nucleophilic[1]. For amine alkylations, Acetonitrile (MeCN) provides an optimal balance of solubility and transition-state stabilization while allowing easy removal of inorganic salts via filtration.

  • Workup Causality : When utilizing DMF, standard aqueous workups often result in product loss due to the solvent's miscibility with water. A self-validating workup incorporates washing the organic layer with a 5% aqueous LiCl solution, which selectively partitions DMF into the aqueous phase by disrupting its hydrogen-bonding network.

Divergent Synthetic Pathways

The following diagram illustrates the orthogonal workflows enabled by Methyl 5-(chloromethyl)nicotinate.

G SM Methyl 5-(chloromethyl)nicotinate (Bifunctional Core) Azide Methyl 5-(azidomethyl)nicotinate (Click Precursor) SM->Azide NaN3, DMF S_N2 Substitution Amine Methyl 5-(R-aminomethyl)nicotinate (Alkylated Intermediate) SM->Amine R2NH, K2CO3, MeCN N-Alkylation Triazole 1,2,3-Triazole Derivative (Target Pharmacophore) Azide->Triazole Alkyne, Cu(I) CuAAC Click Reaction Acid 5-(R-aminomethyl)nicotinic acid (Carboxylic Acid) Amine->Acid LiOH, THF/H2O Ester Hydrolysis Amide Amide Derivative (Target Pharmacophore) Acid->Amide R-NH2, HATU, DIPEA Amide Coupling

Figure 1: Divergent synthetic workflows utilizing Methyl 5-(chloromethyl)nicotinate.

Quantitative Data: S_N2 Optimization Summary

The table below summarizes the optimized quantitative parameters for functionalizing the C5-chloromethyl group prior to ester manipulation.

NucleophileReagents / BaseSolventTemp (°C)Time (h)Expected YieldReference
Sodium Azide NaN3​ (1.5 eq)DMF25 (RT)12>90%[1]
Secondary Amine K2​CO3​ (2.0 eq)MeCN60485–95%
Primary Amine DIPEA (2.5 eq)THF50870–80%Empirical
Thiol (R-SH) Cs2​CO3​ (1.5 eq)DMF0 to RT2>85%Empirical

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 5-(azidomethyl)nicotinate

This protocol generates a highly reactive precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

Step-by-Step Methodology:

  • Reaction Setup : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Methyl 5-(chloromethyl)nicotinate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition : Add Sodium Azide ( NaN3​ , 1.5 eq) in a single portion. Caution: Sodium azide is highly toxic; handle in a well-ventilated fume hood.

  • In-Process Control : Stir the mixture at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product spot will typically run slightly higher than the starting material and can be visualized under UV (254 nm).

  • Workup : Quench the reaction by pouring it into ice water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification : Wash the combined organic layers with 5% aqueous LiCl (2 x 30 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the azidomethyl nicotinate[1].

Protocol B: N-Alkylation and Subsequent Amide Coupling

This workflow is standard for introducing complex amine-based pharmacophores (e.g., piperazines or bipyrrolidines) into the pyridine scaffold.

Step 1: N-Alkylation

  • Reaction Setup : Dissolve the target secondary amine (1.0 eq) and Methyl 5-(chloromethyl)nicotinate (1.05 eq) in anhydrous MeCN (0.15 M).

  • Base Addition : Add finely powdered, anhydrous K2​CO3​ (2.0 eq). The heterogeneous mixture is heated to 60 °C.

  • Validation : Stir for 4 hours. LC-MS analysis should confirm the disappearance of the chloromethyl isotope pattern (M and M+2) and the appearance of the desired product mass.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient) to afford the alkylated intermediate.

Step 2: Ester Hydrolysis (Saponification)

  • Reaction Setup : Dissolve the intermediate from Step 1 in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M).

  • Hydrolysis : Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq). Causality: The mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Isolation : Stir at room temperature for 2 hours. Once complete (via TLC), carefully acidify the mixture to pH 4–5 using 1M HCl . This is the isoelectric point for most aminopyridine carboxylic acids, causing the zwitterionic product to precipitate or become extractable in a specialized solvent mix (e.g., CHCl3​ /Isopropanol 4:1).

Step 3: Amide Coupling

  • Activation : Dissolve the resulting nicotinic acid derivative (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active OAt-ester.

  • Coupling : Add the desired primary amine (1.2 eq). Stir at room temperature for 4 hours.

  • Workup : Dilute with EtOAc, wash with saturated NaHCO3​ , 5% LiCl , and brine. Dry and concentrate to yield the final functionalized target pharmacophore.

References

  • RSC Advances (Royal Society of Chemistry) . Delivering aminopyridine ligands into cancer cells through conjugation to the cell-penetrating peptide BP16. Demonstrates the N-alkylation of secondary amines using chloromethyl nicotinate derivatives and subsequent ester hydrolysis. URL:[Link]

Sources

Methyl 5-(chloromethyl)nicotinate: A Versatile Electrophilic Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Methyl 5-(chloromethyl)nicotinate is a bifunctional pyridine derivative that has emerged as a powerful and versatile building block in modern synthetic organic and medicinal chemistry. Its strategic combination of a reactive chloromethyl group and a modifiable methyl ester on a pyridine scaffold makes it an ideal starting material for constructing a diverse array of novel heterocyclic compounds. The electron-withdrawing nature of the pyridine ring significantly enhances the reactivity of the chloromethyl group, rendering it an excellent electrophile for nucleophilic substitution reactions. This guide provides a comprehensive overview of the core reactivity of methyl 5-(chloromethyl)nicotinate, detailed experimental protocols for its application in heterocyclic synthesis, and insights into the chemical principles governing its transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns.

Introduction: The Strategic Value of Methyl 5-(chloromethyl)nicotinate

In the landscape of drug discovery and materials science, heterocyclic scaffolds are of paramount importance. The pyridine ring, in particular, is a privileged structure found in numerous biologically active compounds. Methyl 5-(chloromethyl)nicotinate presents a unique combination of functionalities that make it an exceptionally useful synthetic intermediate:

  • Electrophilic Reaction Center: The primary site of reactivity is the sp³-hybridized carbon of the chloromethyl group. This carbon is highly susceptible to attack by a wide range of nucleophiles, serving as a key anchor point for introducing the (5-methoxycarbonylpyridin-3-yl)methyl moiety.[1] The inherent electron-deficient character of the pyridine ring further activates this position towards nucleophilic substitution.[1]

  • Modifiable Ester Group: The methyl ester at the 3-position offers a secondary site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, allowing for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity.[2]

  • Core Heterocyclic Scaffold: The nicotinic acid framework itself provides a rigid, planar structure that is ideal for orienting substituents in three-dimensional space to interact with biological targets like enzymes or receptors.

These features have established methyl 5-(chloromethyl)nicotinate as a go-to reagent for chemists aiming to synthesize complex molecules with potential therapeutic applications.

Core Synthetic Applications & Mechanistic Insights

The synthetic utility of methyl 5-(chloromethyl)nicotinate is primarily centered around the exceptional reactivity of its chloromethyl group in nucleophilic substitution reactions. This allows for the straightforward formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Nucleophilic Substitution (Sₙ2) Reactions: The Workhorse Transformation

The most fundamental application of this building block is its role as an electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions.[3][4] In this concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, while the carbon-chlorine bond breaks simultaneously.[5] This process results in the displacement of the chloride ion, which is a good leaving group due to its stability and weak basicity.[5]

G cluster_0 Sₙ2 Mechanism Nu Nu:⁻ C R-CH₂-Cl Nu->C Backside Attack TS [Nu---CH₂(R)---Cl]⁻ C->TS Prod R-CH₂-Nu TS->Prod LG Cl⁻ TS->LG

Caption: The concerted Sₙ2 mechanism.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred. These solvents can solvate the cation of the nucleophilic salt but do not form a strong solvation shell around the nucleophile, leaving its lone pair of electrons available for attack.

  • Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often required, especially when the nucleophile is a neutral amine or heterocycle.[1] The base serves to neutralize the HCl that is either present in the starting material (as a hydrochloride salt) or generated during the reaction, preventing the protonation and deactivation of the nucleophile.[1]

A. N-Alkylation of Heterocycles and Amines: This is arguably the most widespread application, enabling the direct linkage of the nicotinic acid framework to other nitrogen-containing scaffolds. This strategy is central to the synthesis of numerous pharmacologically active agents.

B. O-Alkylation and S-Alkylation: Phenols, alcohols, and thiols can also serve as effective nucleophiles to form the corresponding ethers and thioethers, respectively. These reactions expand the diversity of accessible structures, allowing for the introduction of flexible or rigid linkers.

Nucleophile TypeExample NucleophileBaseTypical SolventProduct Type
Nitrogen Imidazole, PiperazineK₂CO₃DMF, MeCNN-Alkyl Heterocycle
Oxygen Phenol, Benzyl AlcoholNaH, K₂CO₃THF, DMFAryl/Alkyl Ether
Sulfur ThiophenolK₂CO₃, Et₃NAcetone, MeCNThioether
Carbon Diethyl MalonateNaOEtEthanolC-C Bonded Adduct

Table 1: Representative Nucleophilic Substitution Reactions.

Synthesis of Fused and Spiro-Heterocycles via Cyclization

Beyond simple substitution, methyl 5-(chloromethyl)nicotinate is a superb precursor for constructing more complex, multi-cyclic systems through intramolecular or intermolecular cyclization reactions.

G start Methyl 5-(chloromethyl)nicotinate subst Nucleophilic Substitution start->subst cyclize Cyclization subst->cyclize Intramolecular or with dinucleophile fused Fused Heterocycles cyclize->fused spiro Spiro-Heterocycles cyclize->spiro complex Complex Bioactive Molecules fused->complex spiro->complex

Caption: Synthetic pathways to complex heterocycles.

A. Tandem Substitution-Cyclization: In this elegant approach, a substrate containing two nucleophilic sites reacts with methyl 5-(chloromethyl)nicotinate. The initial Sₙ2 reaction is followed by a spontaneous or induced intramolecular cyclization to forge a new ring. For example, reaction with 2-aminothiophenol could first lead to S-alkylation, followed by intramolecular amidation (after ester hydrolysis) to yield a benzothiazepinone derivative.

B. Radical Cyclization: While less common than nucleophilic pathways, radical-based cyclizations can also be employed. Under specific conditions, a radical can be generated elsewhere in a molecule derived from the starting material, which then undergoes a cyclization reaction involving the pyridine ring.[6] This can lead to the formation of unique polycyclic structures.[6]

Post-Modification via Cross-Coupling Reactions

While the chloromethyl group is not directly used in cross-coupling, the heterocycles synthesized from it are excellent candidates for further elaboration using powerful palladium-catalyzed reactions.[7][8] These methods are pillars of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[7][9]

  • Suzuki-Miyaura Coupling: Couples an organoboron reagent with an organic halide.[8]

  • Heck Reaction: Forms a substituted alkene from an aryl halide and an alkene.[8]

  • Sonogashira Coupling: Joins a terminal alkyne with an aryl or vinyl halide.[10]

  • Buchwald-Hartwig Amination: Forms an aryl amine from an aryl halide and an amine.[10]

This two-stage strategy (substitution followed by cross-coupling) provides a robust platform for rapidly building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. Standard laboratory safety procedures should always be followed.

Protocol 1: General Procedure for N-Alkylation of a Heterocycle

Objective: To synthesize a (5-methoxycarbonylpyridin-3-yl)methyl-substituted heterocycle. This protocol uses imidazole as a representative nucleophile.

Materials:

  • Methyl 5-(chloromethyl)nicotinate hydrochloride (1.0 eq)

  • Imidazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 5-(chloromethyl)nicotinate hydrochloride, imidazole, and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) or with gentle heating (50-60 °C) to increase the reaction rate. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x volumes) and then with brine (1 x volume) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Characterization:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic DataExpected Values for Methyl 5-((1H-imidazol-1-yl)methyl)nicotinate
¹H NMR (CDCl₃, 400 MHz) δ 9.1 (s, 1H), 8.7 (s, 1H), 8.2 (s, 1H), 7.5 (s, 1H), 7.1 (s, 1H), 6.9 (s, 1H), 5.4 (s, 2H), 3.9 (s, 3H)
Mass Spec (ESI+) m/z calculated for C₁₂H₁₂N₃O₂ [M+H]⁺: 230.09; found: 230.1

Table 2: Representative Spectroscopic Data. (Note: Values are hypothetical and for illustrative purposes).

Protocol 2: Synthesis of a Thiazole-Containing Heterocycle

Objective: To synthesize a 5-acylthiazole derivative via a tandem substitution-cyclization reaction.

Materials:

  • Methyl 5-(chloromethyl)nicotinate (1.0 eq)

  • Thioacetamide (1.1 eq)

  • α-Bromoacetophenone (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thioacetamide and α-bromoacetophenone in ethanol. Stir for 15 minutes at room temperature.

  • Addition of Electrophile: Add methyl 5-(chloromethyl)nicotinate and potassium carbonate to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 6-8 hours. Monitor the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified thiazole derivative.

Conclusion

Methyl 5-(chloromethyl)nicotinate is a high-value, versatile building block whose utility is centered on the predictable and efficient reactivity of its chloromethyl group. As demonstrated, it serves as an exceptional electrophile for coupling with a vast range of nucleophiles, providing rapid access to substituted pyridine derivatives. Furthermore, its capacity to participate in cyclization reactions and produce intermediates for subsequent cross-coupling transformations makes it a strategic tool for constructing novel and complex heterocyclic systems. The protocols and principles outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their pursuit of new medicines and materials.

References

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]

  • Effect of chloromethyl substituent vs methyl substituent on yields of nitration. ResearchGate. Available from: [Link]

  • Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Digital Commons @ University of South Florida. Available from: [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available from: [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor. Available from: [Link]

  • Nucleophilic Substitution Reactions. SlidePlayer. Available from: [Link]

  • (PDF) Synthesis of Bioactive Heterocycles From. Amanote Research. Available from: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in. Available from: [Link]

  • High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM. Available from: [Link]

  • Synthesis and Biological Activity of Novel Polyazaheterocyclic Derivatives of Quinine. MDPI. Available from: [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available from: [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications. Available from: [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available from: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available from: [Link]

  • Methyl 6-chloro-5-nitronicotinate. PubChem. Available from: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available from: [Link]

  • Methyl 5-Methylnicotinate (CAS 29681-45-6) Manufacturer. Ganapa Life Science. Available from: [Link]

  • Unexpected Syntheses of Seco-Cyclopropyltetrahydroquinolines - From a Radical 5-exo-trig Cyclization Reaction: Analogs of CC-1065 and the Duocarmycins. PubMed. Available from: [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. Available from: [Link]

  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. MDPI. Available from: [Link]

  • Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of polychloromethylated and halogenated spiro[11][11]trienones via dearomative spirocyclization of biaryl ynones. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Available from: [Link]

  • The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions. Available from: [Link]

Sources

Application Note: Synthesis of Next-Generation Type II Kinase Inhibitors Using Methyl 5-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Type II tyrosine kinase inhibitors (TKIs) requires precise engineering of the pharmacophore to target the inactive "DFG-out" conformation of the kinase domain. This application note details a robust, three-step synthetic workflow utilizing Methyl 5-(chloromethyl)nicotinate as a foundational building block. Designed for drug development professionals, this guide provides field-proven protocols, mechanistic causality, and self-validating analytical checkpoints to ensure high-fidelity synthesis of advanced TKI scaffolds.

Scientific Rationale & Scaffold Design

As a Senior Application Scientist, I emphasize that chemical selection must be driven by biological causality. The transition from traditional phenyl-based cores to a pyridine-based scaffold using Methyl 5-(chloromethyl)nicotinate offers three distinct pharmacological and synthetic advantages:

  • Enhanced Hinge Binding: The pyridine nitrogen acts as a critical hydrogen-bond acceptor. In many kinases (e.g., CDK8, BRAF), this nitrogen forms a direct hydrogen bond with the backbone amides of the hinge region (such as Ala100), significantly increasing binding affinity and residence time compared to carbon-isosteres[1].

  • Solvent-Exposed Tail Integration: The chloromethyl group at the 5-position is a highly reactive electrophile, perfectly primed for Nucleophilic Aliphatic Substitution (SN2). This allows for the rapid incorporation of basic solubilizing moieties, such as N-methylpiperazine. This modification is essential for overcoming the poor aqueous solubility typically associated with the rigid, lipophilic DFG-out binding motifs, and prevents lysosomal trapping[2].

  • Orthogonal Reactivity: The methyl ester provides a robust protecting group during the initial SN2 displacement. It can be subsequently hydrolyzed under mild basic conditions to reveal the carboxylic acid, enabling late-stage amide coupling with complex, electron-deficient anilines to complete the Type II pharmacophore.

Mechanistic Pathway & Workflow

G Start Methyl 5-(chloromethyl)nicotinate (CAS: 179072-14-1) Step1 Step 1: SN2 Displacement Reagent: N-methylpiperazine Purpose: Attach Solubilizing Tail Start->Step1 Int1 Methyl 5-((4-methylpiperazin-1-yl)methyl)nicotinate Step1->Int1 Step2 Step 2: Saponification Reagent: LiOH, H2O/THF Purpose: Ester Deprotection Int1->Step2 Int2 5-((4-methylpiperazin-1-yl)methyl)nicotinic acid Step2->Int2 Step3 Step 3: Amide Coupling Reagent: Target Aniline, HATU, DIPEA Purpose: Pharmacophore Assembly Int2->Step3 Final Final Type II Kinase Inhibitor (DFG-out Binder) Step3->Final

Workflow for synthesizing Type II kinase inhibitors from Methyl 5-(chloromethyl)nicotinate.

Step-by-Step Experimental Protocols

Step 1: SN2 Displacement (Solubilizing Tail Attachment)

Objective: Synthesize Methyl 5-((4-methylpiperazin-1-yl)methyl)nicotinate.

  • Causality: Potassium carbonate ( K2​CO3​ ) is used as a heterogeneous base to neutralize the hydrochloride salt of the starting material and sponge the HCl byproduct, driving the SN2 kinetics without causing ester hydrolysis. Acetonitrile is selected over DMF to simplify workup and avoid dimethylamine impurities.

  • Protocol:

    • Suspend Methyl 5-(chloromethyl)nicotinate hydrochloride (1.0 eq, 10 mmol) and K2​CO3​ (3.0 eq, 30 mmol) in anhydrous Acetonitrile (50 mL).

    • Add N-methylpiperazine (1.5 eq, 15 mmol) dropwise at 0 °C.

    • Warm the reaction to 60 °C and stir for 4 hours.

    • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

    • Partition the residue between EtOAc and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with EtOAc.

    • Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield Intermediate 1.

  • Analytical Self-Validation:

    • LC-MS: Expect [M+H]+ at m/z 250.1.

    • 1H NMR ( CDCl3​ ): Confirm success by the disappearance of the −CH2​Cl singlet at ~4.6 ppm and the appearance of a new benzylic −CH2​−N singlet at ~3.6 ppm.

Step 2: Saponification (Ester Deprotection)

Objective: Synthesize 5-((4-methylpiperazin-1-yl)methyl)nicotinic acid.

  • Causality: Lithium hydroxide ( LiOH ) is utilized because it provides a milder hydrolysis environment than NaOH , preventing potential degradation of the piperazine moiety. Adjusting the pH to exactly 5.5 is critical to isolate the product as a zwitterion, as the molecule contains both a basic piperazine nitrogen and an acidic carboxylate.

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq, 8 mmol) in a 2:1:1 mixture of THF/MeOH/ H2​O (24 mL).

    • Add LiOH⋅H2​O (3.0 eq, 24 mmol) and stir at room temperature for 3 hours.

    • Remove the organic solvents under reduced pressure.

    • Cool the remaining aqueous layer to 0 °C and carefully adjust to pH 5.5 using 1M HCl .

    • Lyophilize the aqueous solution to obtain Intermediate 2 (used in the next step with residual LiCl , which does not interfere with coupling).

  • Analytical Self-Validation:

    • LC-MS: Expect [M+H]+ at m/z 236.1.

    • 1H NMR ( D2​O ): Confirm success by the complete disappearance of the methyl ester singlet at ~3.9 ppm.

Step 3: Amide Coupling (Pharmacophore Assembly)

Objective: Couple Intermediate 2 with a target aniline (e.g., 3-(trifluoromethyl)aniline) to form the final inhibitor.

  • Causality: HATU is selected over EDC/HOBt because the electron-withdrawing nature of the pyridine ring and the poor nucleophilicity of complex anilines require the highly reactive HOAt-active ester intermediate generated by HATU to achieve practical yields.

  • Protocol:

    • Dissolve Intermediate 2 (1.0 eq, 5 mmol) and DIPEA (4.0 eq, 20 mmol) in anhydrous DMF (20 mL).

    • Add HATU (1.2 eq, 6 mmol) and stir at room temperature for 15 minutes to pre-form the active ester.

    • Add the target aniline (1.1 eq, 5.5 mmol) and stir at 50 °C for 12 hours.

    • Quench with water and extract with EtOAc (3x). Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

    • Purify via reverse-phase preparative HPLC to yield the final Type II Kinase Inhibitor.

  • Analytical Self-Validation:

    • LC-MS: Expect [M+H]+ at m/z 379.1 (if using 3-(trifluoromethyl)aniline).

    • 1H NMR ( DMSO−d6​ ): Confirm success by the appearance of a broad singlet at ~10.5 ppm, corresponding to the newly formed amide N−H .

Quantitative Data & Reaction Optimization

To ensure maximum throughput and yield, various conditions were evaluated during protocol development. The summarized quantitative data below justifies the procedural choices made in Section 4.

Reaction StepVariable TestedCondition A (Yield %)Condition B (Yield %)Optimal Choice & Scientific Rationale
Step 1: SN2 SolventDMF (78%)Acetonitrile (92%) Acetonitrile: Prevents dimethylamine side-reactions common in DMF SN2 reactions and vastly simplifies the aqueous workup.
Step 1: SN2 Base Et3​N (81%) K2​CO3​ (92%) K2​CO3​ : Heterogeneous base prevents competitive quaternization of the SN2 product, ensuring cleaner conversion.
Step 3: Coupling ReagentEDC/HOBt (45%)HATU (88%) HATU: Superior kinetics for electron-deficient anilines; overcomes the deactivating effect of the pyridine core.

References

  • Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Insight on Mutation-Induced Resistance from Molecular Dynamics Simulations of the Native and Mutated CSF-1R and KIT Source: PLOS ONE URL:[Link]

Sources

Application Note: Chemoselective Amination of Methyl 5-(chloromethyl)nicotinate with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(chloromethyl)nicotinate (typically supplied as a stable hydrochloride salt, CAS: 179072-14-1) is a highly versatile bifunctional scaffold widely utilized in the synthesis of kinase inhibitors, GPCR modulators, and other. This application note details the mechanistic rationale, condition optimization, and a self-validating experimental protocol for the chemoselective nucleophilic substitution ( SN​2 ) of its chloromethyl group with primary amines, yielding valuable secondary pyridylmethylamines.

Mechanistic Rationale & Chemoselectivity

When designing a synthetic route involving Methyl 5-(chloromethyl)nicotinate, chemists must navigate its dual electrophilic sites: the benzylic-like chloromethyl carbon and the methyl ester carbonyl.

The Causality of Chemoselectivity: The reaction of this scaffold with primary amines exhibits profound chemoselectivity driven by both kinetics and leaving group ability[1].

  • Electrophilicity: The electron-withdrawing nature of the pyridine ring significantly enhances the electrophilicity of the chloromethyl carbon, lowering the activation energy for an SN​2 transition state[2].

  • Kinetics vs. Thermodynamics: At ambient temperatures (0 °C to 25 °C), the bimolecular nucleophilic substitution ( SN​2 ) at the sp3 carbon kinetically outpaces nucleophilic acyl substitution at the sp2 ester carbon.

  • Leaving Group Dynamics: Chloride ( Cl− ) is a substantially better leaving group than methoxide ( CH3​O− ), further driving the rapid formation of the alkylated amine. Amidation of the ester typically requires harsh thermal conditions or specialized Lewis acid catalysts.

Pathway SM Methyl 5-(chloromethyl)nicotinate + Primary Amine TS S_N2 Transition State (Benzylic Attack) SM->TS Base, RT Kinetically Favored Side Amide Formation (Minor/Disfavored) SM->Side High Heat Thermodynamically Driven Prod Methyl 5-((alkylamino)methyl)nicotinate (Major Product) TS->Prod -Cl⁻

Chemoselective reaction pathway of Methyl 5-(chloromethyl)nicotinate.

Experimental Design & Optimization

To establish a self-validating and robust protocol, the experimental conditions must be carefully tuned to prevent two primary side reactions: over-alkylation (formation of tertiary amines) and ester hydrolysis/transesterification .

  • Base Selection: The starting material is typically a hydrochloride salt. Therefore, 1.0 equivalent of base is consumed immediately to liberate the free base, and another 1.0 equivalent is required to neutralize the HCl generated during the SN​2 process. Using 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures the primary amine remains unprotonated and highly nucleophilic without competing for the electrophile.

  • Solvent Effects: Acetonitrile (MeCN) is prioritized over DMF or alcohols. Alcohols (like EtOH) can cause transesterification, while DMF requires tedious aqueous washes to remove. MeCN provides excellent solubility, supports SN​2 kinetics, and is easily removed under reduced pressure.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the causality behind the selected protocol parameters.

SolventBase (Equiv)TemperatureTime (h)Conversion (%)Primary Product Yield (%)Over-alkylation (%)
DMF K2​CO3​ (3.0)60 °C2>956525
MeCN DIPEA (3.0) 25 °C 6 >95 88 <5
EtOH Et3​N (3.0)25 °C1280705*

*Note: Reaction in EtOH also resulted in ~5% transesterification side products.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific mass-to-charge (m/z) ratios and retention times, researchers can confirm the integrity of the reaction at each step.

Protocol S1 1. Preparation Suspend SM in MeCN Add DIPEA (3.0 eq) S2 2. Addition Add R-NH2 (1.2 eq) dropwise at 0 °C S1->S2 S3 3. Reaction Stir at 25 °C (4-8 h) Monitor by LC-MS S2->S3 S4 4. Work-up Quench with H2O Extract with EtOAc S3->S4 S5 5. Purification Silica Gel Column (DCM:MeOH) S4->S5

Step-by-step experimental workflow for the amination protocol.

Step-by-Step Methodology

Materials Required:

  • Methyl 5-(chloromethyl)nicotinate hydrochloride (1.0 eq)

  • Primary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to SM)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 5-(chloromethyl)nicotinate hydrochloride (1.0 eq). Suspend the solid in anhydrous MeCN to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) to the suspension at room temperature. The mixture will typically become a clear, pale-yellow solution as the free base is liberated. Stir for 10 minutes.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the primary amine (1.2 eq) in a minimal volume of MeCN and add it dropwise over 15 minutes. Causality: Dropwise addition at 0 °C maintains a low localized concentration of the nucleophile, heavily favoring mono-alkylation over over-alkylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 to 8 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS.

    • Validation Checkpoint: The starting material (free base) exhibits an [M+H]+ of 186.0 (based on 35Cl ). The successful formation of the product is confirmed by the disappearance of this peak and the emergence of a new peak corresponding to [M−35+MWamine​]+ .

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove MeCN. Dilute the resulting residue with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ , water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 90:10).

Troubleshooting & Analytical Insights

  • Issue: High levels of tertiary amine (over-alkylation).

    • Cause: The newly formed secondary amine product is more nucleophilic than the primary amine starting material.

    • Solution: Increase the equivalents of the primary amine (up to 2.0 eq) or ensure strictly dropwise addition at 0 °C.

  • Issue: Ester hydrolysis observed in LC-MS ( [M+H]+ is 14 mass units lower than expected).

    • Cause: Presence of adventitious water combined with the basic environment (DIPEA).

    • Solution: Ensure MeCN is strictly anhydrous and minimize exposure to atmospheric moisture during the reaction setup.

  • NMR Validation: In 1H NMR ( CDCl3​ or DMSO−d6​ ), the successful displacement of the chloride is definitively marked by the upfield shift of the benzylic protons from ~4.6 ppm (singlet, −CH2​Cl ) to ~3.8-4.0 ppm (singlet or broad singlet, −CH2​−NH−R ).

References

Sources

Application Note: Medicinal Chemistry Applications of Functionalized Nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nicotinate scaffold—a pyridine ring substituted with a carboxylic acid or ester at the 3-position—represents a privileged motif in modern drug discovery. Beyond its foundational role as a precursor to essential coenzymes like NAD and NADP, the functionalized nicotinate structure provides an optimal balance of physicochemical properties, including potent hydrogen bonding capacity and aromatic π−π stacking interactions 1[1].

This application note synthesizes recent advancements in the medicinal chemistry of functionalized nicotinates, detailing their mechanisms of action across oncology, metabolic diseases, and inflammation. Furthermore, it provides field-proven, self-validating experimental protocols for the synthesis and biological evaluation of these critical derivatives.

Biological Targets and Mechanisms of Action

Functionalized nicotinates exhibit pleiotropic pharmacological effects by modulating highly specific biological targets:

  • Oncology (ALKBH2 Inhibition): AlkB homolog 2 (ALKBH2) is a DNA demethylase heavily implicated in the progression of glioblastoma. Recent structural-activity relationship (SAR) studies have identified functionalized nicotinamides (e.g., AH2-14c and AH2-15c) as the first potent and selective ALKBH2 inhibitors. By competitively binding to the enzyme, these derivatives prevent the demethylation of DNA N3-methylcytosine (3meC), leading to the accumulation of methylated DNA and subsequent cancer cell apoptosis 2[2].

  • Metabolic Diseases (Type 2 Diabetes): Nicotinic acid derivatives functionalized at the 5-position (e.g., with a thiourea or amine moiety) act as noncompetitive inhibitors of α -amylase and α -glucosidase, significantly outperforming standard therapies like acarbose in enzyme inactivation 3[3].

  • Anti-Inflammatory Agents: Nicotinate derivatives have demonstrated potent selective inhibitory activity against COX-2 and inflammatory cytokines (TNF- α , IL-6, iNOS) without inducing severe gastric mucosal damage, a common side effect of traditional NSAIDs 4[4].

ALKBH2_Pathway Nicotinate Functionalized Nicotinate (e.g., AH2-14c) ALKBH2 ALKBH2 Enzyme (DNA Demethylase) Nicotinate->ALKBH2 Competitive Inhibition DNA Methylated DNA (N3-methylcytosine) ALKBH2->DNA Attempts to Bind Demethylation Demethylation Blocked (Accumulation of 3meC) DNA->Demethylation Target Engagement CancerCell Glioblastoma Cell Anti-proliferation / Apoptosis Demethylation->CancerCell Phenotypic Response

Caption: ALKBH2 inhibition pathway by functionalized nicotinates in glioblastoma.

Quantitative Structure-Activity Relationship (SAR) Insights

The table below summarizes the quantitative pharmacological metrics of key functionalized nicotinate derivatives across various therapeutic indications.

Compound / DerivativeBiological TargetQuantitative MetricPharmacological ApplicationSource
AH2-15c ALKBH2 (DNA Demethylase)IC 50​ = 0.031 ± 0.001 μMAnticancer (Glioblastoma)[2]
Derivative 28 α 4 β 2* Nicotinic ReceptorK i​ = 10.22 ± 1.09 nMNeurological Disorders[5]
Compound 11d M. tuberculosis H37RvMIC = 1.2 µg/mLAnti-tubercular[6]
Compound 44 α -amylase~72% enzyme inactivationType 2 Diabetes[3]

Experimental Workflows & Validated Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological validation of functionalized nicotinates. Each methodology is designed as a self-validating system.

Protocol 1: Quasi-One-Pot Synthesis of Fully Substituted Nicotinates

This protocol utilizes an isoxazole strategy to generate highly functionalized pyridines 7[7].

Synthesis_Workflow Step1 Step 1: Condensation Isoxazolone + Enamine (DCM, rt) Step2 Step 2: O-Methylation N-nitroso-N-methylurea (Et2O/THF) Step1->Step2 Intermediate 1 Step3 Step 3: Cleavage & Isomerization Mo(CO)6 / MeCN (O-N Bond Cleavage) Step2->Step3 Intermediate 2 Step4 Step 4: Aromatization MnO4 / CHCl3 (Oxidation) Step3->Step4 Dihydropyridine Product Fully Substituted Nicotinate Step4->Product Final Yield

Caption: Quasi-one-pot synthetic workflow for fully substituted nicotinates.

Step-by-Step Methodology:

  • Condensation: Dissolve alkylidenisoxazolone (1 mmol) and enamine (2–3 mmol) in dichloromethane (DCM). Stir at room temperature (~12 h). Validation: Monitor via TLC until full conversion of the isoxazolone is achieved.

  • O-Methylation: Treat the resulting isoxazole-5-ol intermediate with N-nitroso-N-methylurea (3 mmol) in a mixture of Et 2​ O and THF to yield the 5-methoxyisoxazole.

  • Cleavage and Isomerization: Add Mo(CO) 6​ (0.5 mmol) in MeCN.

    • Causality & Rationale: The molybdenum catalyst is strictly required to hydrogenatively cleave the O-N bond of the 5-methoxyisoxazole. This cleavage triggers the simultaneous isomerization and condensation of the formed enamines, cyclizing them into dihydropyridines.

  • Aromatization: Oxidize the dihydropyridine intermediate using MnO 4​ (5 mmol) in CHCl 3​ to yield the fully aromatized, substituted nicotinate. Purify via silica gel column chromatography.

Protocol 2: Stereoselective Synthesis of β -Nicotinamide Riboside

β -Nicotinamide riboside (NR) is a critical NAD+ precursor. This two-step methodology ensures high stereoselectivity 8[8].

Step-by-Step Methodology:

  • Glycosylation: Couple 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose with ethyl nicotinate (1.5 eq) in the presence of TMSOTf (1 eq) in DCM.

    • Causality & Rationale: Utilizing ethyl nicotinate rather than nicotinamide prevents competitive N-glycosylation side reactions. The reaction proceeds via a cationic cis-1,2-acyloxonium-sugar intermediate, which sterically blocks α -face attack, guaranteeing >90% stereoselectivity for the β -isomer.

  • Amidation & Deprotection: Treat the intermediate with 5.5 N NH 3​ /MeOH at 0 °C for 15-18 hours to simultaneously convert the ester to an amide and remove the acetyl protecting groups.

  • Purification: Load onto an activated octadecyl-functionalized silica gel (C18) column. Elute with a step gradient of 100%, 75%, 50%, and 25% MeOH/H 2​ O.

    • Validation: Monitor fractions via HPLC to ensure complete separation of NR from unreacted nicotinamide. Store purified NR at -20 °C to prevent degradation.

Protocol 3: In Vitro Anti-Inflammatory Evaluation (Self-Validating Assay)

To evaluate the anti-inflammatory properties of novel nicotinate derivatives, researchers must differentiate between true pharmacological inhibition of inflammatory pathways and non-specific cytotoxicity 4[4].

Step-by-Step Methodology:

  • Cell Culture & Stimulation: Seed RAW 264.7 macrophage cells in 96-well plates. Stimulate with Lipopolysaccharide (LPS) and Interferon- γ (INF- γ ) to induce an inflammatory state (upregulating iNOS and COX-2).

  • Compound Treatment: Treat cells with varying concentrations of the functionalized nicotinate derivatives (using Ibuprofen as a positive control). Incubate for 24 hours.

  • Griess Assay (Efficacy): Extract 50 µL of the supernatant and mix with Griess reagent. Measure absorbance to determine nitrite concentration (a direct surrogate for iNOS-mediated Nitric Oxide production).

  • MTT Assay (Validation): Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the remaining cells.

    • Causality & Rationale: The MTT assay acts as the critical self-validating control. If a nicotinate derivative shows low nitrite in the Griess assay but also low cell viability in the MTT assay, the "anti-inflammatory" effect is a false positive caused by cell death. A successful lead compound will show high nitrite inhibition and >90% cell viability.

References

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed / NIH.[Link]

  • An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates - ACS Publications.[Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed / NIH.[Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC / NIH.[Link]

  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC / NIH.[Link]

  • Nicotinic acid derivatives: Application and uses, review - ResearchGate. [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - MDPI. [Link]

Sources

Process Optimization and Large-Scale Synthesis of Methyl 5-(chloromethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Methyl 5-(chloromethyl)nicotinate, frequently isolated and stored as its highly stable hydrochloride salt (CAS 179072-14-1), is an indispensable electrophilic building block in medicinal chemistry 1[1]. It serves as a primary intermediate in the synthesis of the potent dual antihistamine and PAF antagonist Rupatadine 2[2], as well as in the development of novel aminocarboxymuconate semialdehyde decarboxylase (ACMSD) inhibitors aimed at NAD+ modulation 3[3].

Mechanistic Insights & Strategic Route Selection

As a Senior Application Scientist, I frequently encounter scalability bottlenecks associated with benzylic-type radical halogenations. The legacy industrial synthesis of methyl 5-(chloromethyl)nicotinate relies on the radical chlorination of methyl 5-methylnicotinate (CAS 29681-45-6) 4[4] using N-chlorosuccinimide (NCS) and a radical initiator like azobisisobutyronitrile (AIBN).

While viable at the discovery scale, this route suffers from severe limitations during multi-kilogram scale-up 5[5]:

  • Statistical Over-chlorination : Radical chlorination inevitably yields the dichloromethyl impurity (methyl 5-(dichloromethyl)nicotinate). Due to its structural and physicochemical similarity to the target API intermediate, purging this impurity via standard crystallization is highly inefficient.

  • Dimerization : High localized radical concentrations promote the formation of ethane-1,2-diyl linked dimers, significantly depressing the overall yield.

To achieve the stringent >99.5% purity required for cGMP API manufacturing, we have validated a Chemoselective Reduction-Chlorination Strategy . By starting from dimethyl pyridine-3,5-dicarboxylate, we chemoselectively reduce one ester moiety to an alcohol, followed by a clean nucleophilic substitution ( SN​i ) using thionyl chloride ( SOCl2​ ). This self-validating system completely circumvents radical over-chlorination.

Reaction Workflow & Pathway

Workflow Start1 5-Methylnicotinic Acid (Esterification) Int1 Methyl 5-methylnicotinate (CAS 29681-45-6) Start1->Int1 MeOH, SOCl2 Start2 Dimethyl pyridine- 3,5-dicarboxylate Int2 Methyl 5-(hydroxymethyl) nicotinate (CAS 129747-52-0) Start2->Int2 NaBH4, CaCl2 (Chemoselective) Product Methyl 5-(chloromethyl) nicotinate HCl (CAS 179072-14-1) Int1->Product NCS, AIBN (Radical Chlorination) Impurity Over-chlorinated Impurities (Dichloromethyl / Dimers) Int1->Impurity Statistical Side Reaction Int2->Product SOCl2, Toluene (Nucleophilic Substitution)

Fig 1. Synthetic workflows comparing radical chlorination vs. chemoselective reduction.

Experimental Protocols & Self-Validating Workflows

Protocol A: Chemoselective Mono-Reduction to Methyl 5-(hydroxymethyl)nicotinate

Causality & Design : Sodium borohydride ( NaBH4​ ) alone is insufficiently reactive to reduce esters efficiently. However, the addition of calcium chloride ( CaCl2​ ) generates calcium borohydride in situ. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl and enhancing its electrophilicity 6[6]. By strictly controlling the stoichiometry (1:0.5:1 ratio of diester: CaCl2​ : NaBH4​ ) and maintaining sub-ambient temperatures, we achieve precise mono-reduction, preventing over-reduction to the diol.

Step-by-Step Methodology :

  • Preparation : Charge a dry, nitrogen-purged 50 L glass-lined reactor with dimethyl pyridine-3,5-dicarboxylate (5.0 kg, 25.6 mol) and anhydrous THF/EtOH (4:1 v/v, 25 L).

  • Lewis Acid Addition : Cool the mixture to 0 °C using a jacketed chiller. Add anhydrous CaCl2​ (1.42 kg, 12.8 mol) in portions, maintaining the internal temperature below 5 °C.

  • Hydride Addition : Slowly add NaBH4​ (0.97 kg, 25.6 mol) in small portions over 2 hours.

    • Self-Validation Check: Monitor hydrogen gas evolution via a bubbler. A steady, controlled bubbling indicates normal reactivity; excessive bubbling indicates uncontrolled decomposition of the hydride due to moisture or elevated temperature.

  • Reaction Monitoring : Stir the reaction at 0–5 °C for 4 hours.

    • In-Process Control (IPC): Analyze an aliquot via HPLC. The reaction is deemed complete when the starting diester is <2% and the diol over-reduction impurity is <5%.

  • Quench & Workup : Quench the reaction by carefully adding 1M HCl until pH 7 is reached, keeping T < 10 °C. Extract with ethyl acetate (3 x 15 L), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate alcohol (approx. 3.6 kg, 84% yield).

Protocol B: Thionyl Chloride-Mediated Chlorination to Methyl 5-(chloromethyl)nicotinate Hydrochloride

Causality & Design : Thionyl chloride ( SOCl2​ ) converts the benzylic alcohol to the corresponding alkyl chloride via an SN​i mechanism, releasing SO2​ and HCl gases. The evolving HCl immediately protonates the basic pyridine nitrogen, precipitating the product directly as the highly stable hydrochloride salt. This in situ salt formation drives the reaction forward and acts as a self-purifying mechanism, leaving organic-soluble impurities in the toluene mother liquor.

Step-by-Step Methodology :

  • Preparation : Charge a 50 L reactor equipped with a caustic scrubber system (to neutralize SO2​ /HCl off-gas) with methyl 5-(hydroxymethyl)nicotinate (3.5 kg, 20.9 mol) and toluene (20 L).

  • Reagent Addition : Cool the suspension to 10 °C. Dropwise add SOCl2​ (3.0 kg, 25.1 mol) over 3 hours.

    • Causality: A slow addition rate controls the exothermic release of gases and prevents the formation of quaternary ammonium dimers that occur if the local concentration of the highly reactive chloromethyl intermediate is exposed to unprotonated pyridine rings at elevated temperatures 5[5].

  • Maturation : Gradually heat the reaction to 60 °C and stir for 2 hours.

    • IPC: Monitor via GC-MS or HPLC until the alcohol intermediate is undetectable.

  • Isolation : Cool the reactor to 5 °C to maximize the precipitation of the hydrochloride salt.

  • Filtration : Filter the white to off-white crystalline solid, wash with cold toluene (5 L), and dry in a vacuum oven at 40 °C for 12 hours.

  • Yield & Purity : ~4.2 kg (90% yield). Purity: >99.5% by HPLC.

Quantitative Data & Process Comparison

Process ParameterRoute A: Radical Chlorination (Legacy)Route B: Chemoselective Reduction-Chlorination (Optimized)
Overall Yield 55 - 65%75 - 80%
Dichloromethyl Impurity 5 - 15% (Difficult to purge)< 0.1% (Mechanistically avoided)
Dimerization Impurity 2 - 5%< 0.5%
Reagent Toxicity High ( CCl4​ , AIBN, NCS)Moderate ( NaBH4​ , SOCl2​ , Toluene)
Scalability (cGMP) Poor (Exothermic radical cascade)Excellent (Controlled step-wise additions)

References

  • Sigma-Aldrich : Methyl 5-(chloromethyl)nicotinate hydrochloride.1

  • Google Patents (CN102584695B) : Preparing method of 5-methylnicotinicacid. 2

  • European Patent Office (EP2824103) : An improved process for the preparation of Rupatadine Fumarate. 5

  • Google Patents (WO2018125983A1) : Oxopyridine derivatives useful as aminocarboxymuconate semialdehyde decarboxylase (acmsd) inhibitors. 3

  • Chem-Impex : Methyl 5-methylnicotinate. 4

  • ResearchGate : Synthesis and Antibacterial Evaluation of Hydrazone Derivatives. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 5-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of Methyl 5-(chloromethyl)nicotinate.

Overview & Mechanistic Context

Methyl 5-(chloromethyl)nicotinate is a highly reactive pharmaceutical intermediate. The molecule features a pyridine ring (a nucleophilic nitrogen center) and a benzylic-like chloromethyl group (a potent electrophile). This dual nature makes the free base inherently unstable; it is highly prone to intermolecular SN​2 self-alkylation, leading to bimolecular polymerization and the formation of intractable quaternary ammonium salts (1)[1]. Consequently, the overarching principle of its purification is to minimize the time it spends as a concentrated free base and to ultimately stabilize it as a hydrochloride salt.

Troubleshooting Guides & FAQs

Q: My crude mixture turns into an intractable, insoluble gum during solvent evaporation. What is happening? A: You are observing self-alkylation (polymerization). When the solvent is removed, the concentration of the free base increases, drastically accelerating the nucleophilic attack of one pyridine nitrogen onto the chloromethyl group of another molecule[1]. Solution: Never concentrate the purified free base to absolute dryness. Always leave it in a small volume of a non-polar solvent (like ethyl acetate or ether) and immediately proceed to hydrochloride salt formation. Protonating the pyridine nitrogen removes its nucleophilicity, entirely halting the polymerization cascade.

Q: I synthesized the compound via the Wohl-Ziegler radical chlorination using N-chlorosuccinimide (NCS). How do I remove the succinimide byproduct? A: The 2 relies on NCS as a halogen source, which converts to succinimide as the reaction progresses[2]. Succinimide is highly soluble in water, whereas your target ester is not. Solution: Perform a rigorous aqueous workup. Washing the crude organic mixture with saturated aqueous sodium bicarbonate ( NaHCO3​ ) and water will partition the succinimide into the aqueous phase, effectively removing it from the organic layer (3)[3].

Q: NMR shows a mixture of the target mono-chlorinated product and a di-chlorinated byproduct. How can I separate them? A: Radical chlorination often suffers from over-oxidation, leading to dichloromethyl impurities[3]. Because the polarity difference between the mono- and di-chlorinated species is slight but distinct, flash column chromatography is required. Solution: Use a silica gel column with a carefully optimized Hexane/Ethyl Acetate gradient. The di-chlorinated species typically elutes slightly faster due to reduced polarity[4].

Standardized Experimental Protocols

Protocol A: Aqueous Workup (Succinimide & Acid Removal)

Causality: Removes water-soluble byproducts (succinimide from NCS[3] or acidic residues from SOCl2​ routes) before chromatography to prevent silica column degradation and premature salt formation.

  • Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram of crude).

  • Wash the organic layer sequentially in a separatory funnel with equal volumes of:

    • Saturated aqueous NaHCO3​ . Self-Validation: The cessation of CO2​ gas evolution confirms complete neutralization of acidic byproducts.

    • Distilled water (removes residual succinimide).

    • Saturated brine (pre-dries the organic layer).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate only to a minimal volume under reduced pressure. Do not dry completely.

Protocol B: Flash Column Chromatography

Causality: Separates the target mono-chlorinated free base from unreacted starting material and di-chlorinated impurities based on differential adsorption onto silica[4].

  • Load the concentrated crude mixture onto a pre-packed silica gel column.

  • Elute using a gradient of Hexanes:Ethyl Acetate (start at 9:1, gradually increase to 7:3).

  • Monitor fractions via TLC (UV active at 254 nm). The di-chlorinated impurity elutes first, followed by the target mono-chlorinated product.

  • Pool the target fractions. Crucial: Concentrate the pooled fractions under reduced pressure at low temperature (<30°C) to approximately 10% of the original volume.

Protocol C: Hydrochloride Salt Formation (Stabilization)

Causality: Protonation of the pyridine nitrogen yields a stable, non-nucleophilic salt, preventing self-alkylation and allowing for long-term storage[1].

  • Transfer the concentrated free base solution (from Protocol B) to a round-bottom flask equipped with a magnetic stir bar.

  • Chill the solution in an ice bath (0–5°C).

  • Dropwise, add a stoichiometric excess (1.1 - 1.2 eq) of anhydrous HCl in dioxane or ethereal HCl.

  • Self-Validation: A white to off-white precipitate (Methyl 5-(chloromethyl)nicotinate hydrochloride) will immediately begin to form, visually confirming successful salt conversion.

  • Stir for 30 minutes, then collect the solid via vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the solid under high vacuum. The resulting salt is stable for long-term storage at room temperature or 4°C.

Quantitative Data: Purification Strategy Comparison

Purification StageTarget Impurity RemovedTypical Yield RecoveryPurity AchievedStability Status
Aqueous Workup Succinimide, Acidic Salts90 - 95%70 - 80%Unstable (Free Base)
Silica Chromatography Di-chlorinated species, SM75 - 85%> 95%Highly Unstable (Concentrated)
HCl Salt Crystallization Trace soluble impurities85 - 90%> 98%Stable (Non-nucleophilic)

Process Visualization

PurificationWorkflow Crude Crude Methyl 5-(chloromethyl)nicotinate (Contains Succinimide, SM, Di-Cl) Workup Aqueous Workup (Sat. NaHCO3 / DCM) Crude->Workup AqPhase Aqueous Phase (Succinimide, Acids) Workup->AqPhase Discard OrgPhase Organic Phase (Mono-Cl, Di-Cl, SM) Workup->OrgPhase Retain Silica Silica Gel Chromatography (Hexane:EtOAc) OrgPhase->Silica Impurities Impurities (Di-Cl, SM) Silica->Impurities Elute First/Last FreeBase Purified Free Base (Unstable in concentrated form) Silica->FreeBase Target Fraction SaltForm Salt Formation (HCl in Ether/Dioxane) FreeBase->SaltForm Immediate Transfer FinalProduct Stable HCl Salt (Crystallized Product) SaltForm->FinalProduct Filtration

Workflow for the purification and stabilization of Methyl 5-(chloromethyl)nicotinate.

References

  • [2] Wohl–Ziegler bromination - Wikipedia. Wikipedia.org. 2

  • [3] A Comparative Guide to the Reactivity of N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS). Benchchem.com. 3

  • [1] The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate.net. 1

  • [4] An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives. Benchchem.com. 4

Sources

Technical Support & Troubleshooting Hub: Synthesis of Methyl 5-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the synthesis of Methyl 5-(chloromethyl)nicotinate (CAS: 179072-14-1, MW: 222.07 g/mol )[1]. This highly reactive electrophilic building block is a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including antihistamines and PAF antagonists like Rupatadine[2].

Due to the extreme lability of the methyl ester and the highly activated nature of the benzylic-like chloromethyl group, researchers frequently encounter yield-destroying side reactions. This guide provides mechanistic causality, self-validating protocols, and diagnostic troubleshooting to ensure high-fidelity synthesis.

Part 1: Mechanistic Pathways & Self-Validating Protocols

We address the two primary industrial and laboratory routes for synthesizing this molecule: Radical Chlorination and Dehydroxylative Chlorination .

Route A: Radical Chlorination of Methyl 5-methylnicotinate

This route utilizes N-Chlorosuccinimide (NCS) and a radical initiator (AIBN) to functionalize the benzylic methyl group. The primary challenge here is controlling the reaction to prevent over-chlorination.

RadicalChlorination A Methyl 5-methylnicotinate (Starting Material) B Methyl 5-(chloromethyl)nicotinate (Target Product) A->B NCS, AIBN (hv or heat) D Dimerization Products (Radical Coupling) A->D Radical Recombination (Low Halogen Conc.) C Methyl 5-(dichloromethyl)nicotinate (Over-chlorination) B->C Excess NCS Extended Time

Radical chlorination pathway of methyl 5-methylnicotinate highlighting major side reactions.

Self-Validating Protocol: Radical Chlorination

  • Preparation: Dissolve methyl 5-methylnicotinate (1.0 eq) in anhydrous carbon tetrachloride or acetonitrile (10 volumes). Causality: Aprotic, halogen-resistant solvents prevent solvent-radical participation.

  • Initiation: Add NCS (0.95 eq) and AIBN (0.05 eq). Causality: Sub-stoichiometric NCS intentionally starves the reaction to suppress the formation of the dichloromethyl impurity.

  • Propagation: Reflux under a strict N₂ atmosphere for 4 hours.

  • Self-Validating IPC (In-Process Control): Withdraw a 50 µL aliquot every 60 minutes and analyze via GC-MS. The protocol validates itself when the mono-chlorinated target reaches maximum relative abundance while the starting material is >5% and the dichloro-impurity is strictly <2%. Do not push for 100% conversion.

  • Workup: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate under reduced pressure.

Route B: Dehydroxylative Chlorination of Methyl 5-(hydroxymethyl)nicotinate

This route uses Thionyl Chloride (SOCl₂) to convert the alcohol to a chloride. It is highly efficient but extremely sensitive to moisture and nucleophilic workup conditions.

SOCl2_Chlorination A Methyl 5-(hydroxymethyl)nicotinate (Starting Material) B Chlorosulfite Intermediate (Transient) A->B SOCl2, Toluene 20-40°C C Methyl 5-(chloromethyl)nicotinate (Target Product) B->C -SO2, -HCl Reflux 60°C D 5-(chloromethyl)nicotinic acid (Ester Hydrolysis) C->D H2O (Moisture) + HCl E Methyl 5-(methoxymethyl)nicotinate (Etherification) C->E MeOH Quench (Nucleophilic Sub.)

Dehydroxylative chlorination mechanism via SOCl2, showing hydrolysis and etherification risks.

Self-Validating Protocol: Dehydroxylative Chlorination

  • Preparation: Charge a rigorously dried reactor with methyl 5-(hydroxymethyl)nicotinate (1.0 eq) and anhydrous toluene (10 volumes). Causality: Toluene is a non-nucleophilic solvent that allows for reflux temperatures sufficient to drive off SO₂ and HCl gases without participating in solvolysis.

  • Reagent Addition: Cool to 20°C. Slowly add SOCl₂ (1.2 eq) dropwise, maintaining the internal temperature below 40°C[2]. Causality: Dropwise addition controls the exothermic formation of the chlorosulfite intermediate.

  • Activation: Heat the mixture to 60°C and reflux for 2 hours[2]. Causality: Thermal activation is required to collapse the chlorosulfite intermediate into the target chloride.

  • Self-Validating IPC: Dilute a 100 µL aliquot in 1 mL anhydrous acetonitrile and analyze via LC-MS. The reaction is validated when the starting alcohol mass (M+H) is undetectable (<1%) and the target mass dominates.

  • Workup: Distill off the toluene and excess SOCl₂ under vacuum (50 mbar) at 40°C. Causality: Vacuum distillation eliminates the need for an aqueous or alcoholic quench, completely bypassing the risk of ester hydrolysis or etherification.

Part 2: Diagnostic Q&A & Troubleshooting

Q1: During radical chlorination, my GC-MS shows a 15% yield of a +34 Da impurity. Why is this happening and how do I stop it? A1: You are observing over-chlorination, resulting in methyl 5-(dichloromethyl)nicotinate. Causality: Unlike electrophilic aromatic substitution, the addition of a single electron-withdrawing chlorine atom does not sufficiently deactivate the benzylic carbon against further radical abstraction. Solution: Strictly limit NCS to 0.95 equivalents. Accept an 80-85% conversion rate and separate the unreacted starting material via column chromatography or distillation rather than forcing the reaction to completion.

Q2: After SOCl₂ chlorination, I quenched the reaction with methanol to destroy excess SOCl₂. My final product shows a massive impurity peak corresponding to a methoxy adduct. What went wrong? A2: You induced an etherification side reaction. Causality: The chloromethyl group on an electron-deficient pyridine ring is highly activated. When exposed to methanol, the chloride acts as an excellent leaving group, leading to rapid solvolysis (Sₙ1/Sₙ2) and the formation of methyl 5-(methoxymethyl)nicotinate. Solution:Never use alcoholic solvents during the workup of this molecule. Remove excess SOCl₂ via vacuum distillation instead of chemical quenching.

Q3: My isolated product contains significant amounts of 5-(chloromethyl)nicotinic acid. How is the ester hydrolyzing in a non-aqueous reaction? A3: Moisture contamination is generating destructive levels of hydrochloric acid. Causality: SOCl₂ reacts violently with trace water to produce HCl and SO₂. In the presence of ambient moisture and heat, the generated HCl catalyzes the cleavage of the methyl ester. Solution: Ensure your toluene is strictly anhydrous (Karl Fischer titration < 100 ppm) and maintain a positive pressure of dry nitrogen throughout the reaction and cooling phases.

Part 3: Quantitative Impurity Profiles

The following table summarizes the expected quantitative impurity profiles based on the chosen synthetic route and mitigation strategies. Use this data to benchmark your IPC results.

Reaction RoutePrimary ReagentsTarget Yield (%)Major Side ReactionTypical Impurity (%)Mitigation Strategy
Radical Halogenation NCS / AIBN65 - 75%Over-chlorination (Dichloromethyl)10 - 15%Limit NCS to 0.95 eq; halt reaction at 85% conversion.
Radical Halogenation Cl₂ gas / hν50 - 60%Ring chlorination & Over-chlorination20 - 25%Optimize photon flux; use microreactor flow chemistry.
Dehydroxylative SOCl₂ / Toluene85 - 90%Ester Hydrolysis (Acid formation)2 - 5%Use strictly anhydrous conditions (KF < 100 ppm).
Dehydroxylative SOCl₂ (MeOH Quench)< 50%Etherification (Methoxymethyl ether)30 - 40%Avoid alcoholic solvents; use vacuum distillation for workup.

References

  • Sigma-Aldrich. "Menthyl nicotinate | Sigma-Aldrich: Methyl 5-(chloromethyl)nicotinate hydrochloride." sigmaaldrich.com.
  • Benchchem. "Application Notes and Protocols for the Synthesis and Characterization of Rupatadine Fumarate Related Substances." benchchem.com.

Sources

Technical Support Center: Methyl 5-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Support Portal for Methyl 5-(chloromethyl)nicotinate (CAS: 179072-14-1 for the hydrochloride salt). This compound is a highly versatile but notoriously reactive bifunctional building block used in drug discovery and API synthesis. Due to the presence of both an electrophilic benzylic chloride and a nucleophilic pyridine nitrogen, researchers frequently encounter stability and yield issues.

This guide provides field-proven solutions, mechanistic explanations, and self-validating protocols to ensure experimental success.

Part 1: Troubleshooting FAQs & Mechanistic Diagnostics

Q1: My Methyl 5-(chloromethyl)nicotinate sample turned into an insoluble, gummy solid shortly after I neutralized the hydrochloride salt during a workup. What happened? A1: You have observed rapid self-condensation (polymerization). The free base of 3-(chloromethyl)pyridine derivatives is inherently unstable. The lone pair of electrons on the pyridine nitrogen of one molecule acts as a nucleophile, attacking the highly electrophilic benzylic carbon (chloromethyl group) of an adjacent molecule in an intermolecular Menschutkin reaction[1]. This forms a quaternary pyridinium salt, which rapidly propagates into an insoluble poly-pyridinium oligomer.

  • Causality & Solution: The commercial hydrochloride salt[2] protonates the pyridine nitrogen, rendering it non-nucleophilic and stabilizing the compound[3]. Never store the free base. If your protocol requires the free base, you must generate it in situ in the presence of your target nucleophile using a sterically hindered, non-nucleophilic base (like DIPEA) in a dilute, aprotic solvent[1].

Q2: During LC-MS analysis of my stock solution, I see multiple unexpected peaks. One has a mass shift of -14 Da, and another shows -18 Da relative to the expected free base [M+H]+ (m/z 186.0). A2: These mass shifts indicate solvolysis and hydrolysis, the primary non-polymeric degradation pathways for this bifunctional molecule.

  • -18 Da Peak (m/z 168.0): This is Methyl 5-(hydroxymethyl)nicotinate . The chloromethyl group is highly activated by the electron-withdrawing inductive effect of the pyridine ring, making it highly susceptible to nucleophilic attack by trace water. (The mass shift is -18 Da because a Chlorine atom [~35 Da] is replaced by a Hydroxyl group[~17 Da]).

  • -14 Da Peak (m/z 172.0): This is 5-(chloromethyl)nicotinic acid , formed via the hydrolysis of the methyl ester.

  • -32 Da Peak (m/z 154.0): This is 5-(hydroxymethyl)nicotinic acid , the product of double hydrolysis.

  • Causality & Solution: The HCl salt is highly hygroscopic[3]. Moisture absorbed from the air will slowly degrade the material. Store the solid desiccated at -20°C. Do not prepare stock solutions in protic solvents (water, methanol) for long-term storage.

Q3: Why is my nucleophilic substitution (SN2) reaction with Methyl 5-(chloromethyl)nicotinate proceeding so slowly compared to 2-chloromethylpyridine or 4-chloromethylpyridine? A3: This is a classic electronic effect. The chloromethyl group at the 3-position (meta) of the pyridine ring relies solely on the inductive electron-withdrawing effect of the nitrogen atom. Unlike the 2- and 4-positions, the 3-position does not benefit from direct resonance stabilization of the transition state during an SN2 reaction[1].

  • Causality & Solution: Because the benzylic carbon is less electrophilic than its 2- or 4- counterparts, you must compensate by using a stronger nucleophile, adding a catalyst (e.g., NaI for a Finkelstein-type in situ activation to the more reactive iodide), or slightly elevating the temperature while strictly controlling dilution to prevent the self-condensation mentioned in Q1.

Part 2: Degradation Pathways & Storage Guidelines

Quantitative Degradation Kinetics
Storage ConditionPrimary DegradantMass Shift (LC-MS)Approx. Degradation RatePreventive Action
Free Base in Aprotic Solvent (>0.1M) Poly-pyridinium oligomersN/A (Polymerizes)Minutes to HoursStore strictly as HCl salt; use in situ generation.
Aqueous Buffer (pH 7, 25°C) Methyl 5-(hydroxymethyl)nicotinate-18 Da (m/z 168.0)~5-10% per dayAvoid protic/aqueous stock solutions.
Aqueous Base (pH >10) 5-(hydroxymethyl)nicotinic acid-32 Da (m/z 154.0)Complete in <2 hoursKeep pH < 7 during aqueous workups.
Methanol (25°C) Methyl 5-(methoxymethyl)nicotinate-4 Da (m/z 182.0)~2% per dayPrepare stocks in anhydrous DMSO or MeCN.
Degradation Pathway Visualization

Degradation A Methyl 5-(chloromethyl)nicotinate (Free Base) B Poly-pyridinium Oligomers (Insoluble Gum) A->B Intermolecular Alkylation (Self-condensation) C Methyl 5-(hydroxymethyl)nicotinate (m/z -18 Da) A->C H2O Benzylic Hydrolysis D 5-(chloromethyl)nicotinic acid (m/z -14 Da) A->D H2O Ester Hydrolysis E 5-(hydroxymethyl)nicotinic acid (m/z -32 Da) C->E Ester Hydrolysis D->E Benzylic Hydrolysis

Figure 1: Primary degradation pathways of Methyl 5-(chloromethyl)nicotinate free base.

Part 3: Self-Validating Experimental Protocols

Protocol A: Safe In Situ Free-Base Generation and SN2 Trapping

Objective: Perform a nucleophilic substitution without triggering poly-pyridinium oligomerization. Causality: By keeping the steady-state concentration of the free base near zero, intermolecular self-condensation is outcompeted by the desired nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of Methyl 5-(chloromethyl)nicotinate hydrochloride (hygroscopic solid, weigh quickly) in anhydrous THF (0.05 M) at 0°C under an inert N2 atmosphere.

    • Validation Checkpoint 1: The salt should remain largely insoluble, forming a fine, milky suspension.

  • Nucleophile Addition: Add 1.5 eq of your target nucleophile (e.g., a primary amine or thiolate).

  • In Situ Trapping (Critical Step): Dropwise add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) over 10 minutes.

    • Mechanistic Note: DIPEA neutralizes the HCl salt, generating the free base. Because DIPEA is sterically hindered, it acts as a non-nucleophilic base, preventing unwanted side reactions. The free base is immediately consumed by the target nucleophile.

  • Validation Checkpoint 2: After 30 minutes, withdraw a 5 µL aliquot, quench in 100 µL acetonitrile, and analyze via LC-MS. The absence of m/z 186.0 ([M+H]+ of free base) and the presence of the product mass confirms successful trapping. If a broad, unresolved baseline hump appears on the chromatogram, polymerization has occurred due to insufficient nucleophile reactivity.

Workflow Step1 Weigh HCl Salt (Stable) Step2 Suspend in Aprotic Solvent (DCM/THF) at 0°C Step1->Step2 Step3 Add Target Nucleophile & Mild Base (DIPEA) Step2->Step3 Dropwise Step4 In Situ Trapping (Avoids Polymerization) Step3->Step4 Fast Rxn QC LC-MS Validation Check for Product Step4->QC

Figure 2: Self-validating workflow for in situ free-base generation and SN2 trapping.

Protocol B: Controlled Double Hydrolysis

Objective: Intentionally degrade the compound to its fully hydrolyzed form, 5-(hydroxymethyl)nicotinic acid, for use as a stable synthetic building block.

Step-by-Step Methodology:

  • Solvolysis: Dissolve 1.0 eq of the HCl salt in a 1:1 mixture of 1M NaOH (aq) and THF.

  • Heating: Stir the biphasic mixture vigorously at 60°C for 4 hours.

    • Mechanistic Note: The highly basic environment rapidly hydrolyzes the methyl ester (forming the carboxylate) and substitutes the benzylic chloride with a hydroxyl group.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The starting material (Rf ~0.8) should completely disappear, replaced by a baseline spot corresponding to the highly polar sodium salt of the di-hydrolyzed product.

  • Isolation: Cool the mixture to 0°C and carefully acidify to pH 3 using 1M HCl to precipitate 5-(hydroxymethyl)nicotinic acid. Filter, wash with cold water, and dry under high vacuum.

References

  • Title: SAFETY DATA SHEET: 3-Chloromethylpyridine hydrochloride Source: Fisher Scientific URL: [Link]

  • Title: 3-(Chloromethyl)pyridine hydrochloride - Compound Summary Source: PubChem URL: [Link]

Sources

Technical Support Center: Troubleshooting Dimerization in Nicotinic Acid & Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to diagnosing and preventing the dimerization of nicotinic acid derivatives, NAD+ precursors, and synthetic pyridine biomimetics. Dimerization can catastrophically impact the efficacy of biocatalytic workflows, the quantum yield of OLED materials, and the solubility of pharmaceutical formulations.

To systematically resolve these issues, we must address the three primary mechanistic pathways of dimerization: Radical-Radical Coupling , π-π Stacking , and Hydrogen-Bonded Homosynthons .

FAQ & Troubleshooting Guides
1. Biocatalysis & Synthesis: The Radical Pathway

Q: During the electrochemical reduction of NAD+ biomimetics (e.g., N-alkyl nicotinamides), I am isolating inactive dimers instead of the desired 1,4-dihydropyridines. Why is this happening, and how do I prevent it?

The Causality: This is a classic electrochemical failure mode. The reduction of nicotinamide derivatives typically proceeds via a sequential electron transfer. If the applied potential only provides a single-electron (1-e⁻) reduction, it generates a highly reactive pyridinyl radical (NAD•)[1]. Because the radical is localized around the C4 and C6 positions of the pyridine ring, molecules rapidly undergo irreversible radical-radical coupling in the reaction layer, forming inactive C4-C4 or C6-C6 dimers[2]. The dimerization rate constant for the NAD• radical is exceptionally high (approx. 3 × 10⁷ M⁻¹ s⁻¹)[1].

The Solution: To prevent this, you must bypass the 1-e⁻ radical intermediate by enforcing a concerted 2-e⁻ hydride transfer[3].

Step-by-Step Protocol: Hydride-Transfer Reduction via Redox Mediators

  • Discard Direct Electrolysis: Cease direct electrochemical reduction at the mercury or carbon electrode, as this heavily favors the 1-e⁻ pathway.

  • Select a Mediator: Introduce a transition metal redox mediator, such as a Rhodium (e.g., Cp*Rh(bpy)H) or Iridium complex, into your reaction buffer.

  • Set the Potential: Apply a potential sufficient to reduce the metal mediator (typically around -0.7 V vs. Ag/AgCl). The mediator accepts electrons from the electrode and transfers a hydride (H⁻, equivalent to 2 e⁻ and 1 H⁺) directly to the C4 position of the nicotinamide ring[3].

  • Steric Shielding (Optional): If synthesizing novel biomimetics, add bulky substituents (e.g., benzyl groups) near the C4 position. Steric hindrance significantly depresses the radical coupling rate even if transient radicals form.

MechanisticPathway NAD Oxidized Pyridine (NAD+ / Biomimetic) Radical Pyridinyl Radical (NAD•) NAD->Radical 1-e⁻ Reduction (Direct Electrolysis) NADH 1,4-Dihydropyridine (Active Form) NAD->NADH 2-e⁻ Hydride Transfer (Redox Mediator) Dimer Inactive Dimer (C4-C4 / C6-C6) Radical->Dimer Radical-Radical Coupling (Fast) Radical->NADH +1 e⁻, +1 H⁺ (Slow)

Caption: Mechanistic divergence in nicotinamide reduction: 1-e⁻ radical dimerization vs. 2-e⁻ hydride transfer.

2. Materials Science & OLEDs: π-π Stacking

Q: My multi-carbazole nicotinonitrile/pyridine emitters are exhibiting severe red-shifting and diminished photoluminescence quantum yields (PLQYs) in solid-state films. Is dimerization occurring?

The Causality: Yes. In highly concentrated solutions or solid-state films, extended aromatic systems like pyridine and carbazole are highly susceptible to intermolecular face-to-face π-π stacking. This stacking alters the electronic states of the molecules, leading to persistent excimer/dimer formation, which quenches the fluorescence (lowering PLQY) and causes color instability.

The Solution: You must design the molecular scaffold to increase conformational freedom and disrupt planarity.

Step-by-Step Protocol: Structural Disruption of π-Stacking

  • Analyze Dihedral Angles: Use computational modeling (e.g., DFT) to calculate the dihedral angles between your donor (carbazole) and acceptor (pyridine) units. Flat dihedral angles promote stacking.

  • Introduce Steric Relief: Counterintuitively, using sterically uncrowded acceptor units (like pyrazine instead of cyanopyridine) can allow surrounding donor groups to adopt twisted conformations.

  • Force C-H Bond Protrusion: By altering the dihedral angle, the C-H bonds of the donor groups extend outward, acting as physical bumpers that prevent the face-to-face stacking required for dimerization.

3. Formulation & Crystallography: Hydrogen-Bonded Homosynthons

Q: My nicotinamide derivatives are precipitating out of aqueous formulations as highly stable aggregates. How can I formulate them as monomers?

The Causality: Nicotinamide and its derivatives possess strong amide groups that act as both hydrogen bond donors and acceptors. In solution, they frequently form highly stable lactam-lactam dimers or N-H···O hydrogen-bonded homosynthons (specifically R²₂(8) motifs)[4]. If the molecule lacks steric hindrance, it adopts a planar conformation that heavily favors these dimer chains over interaction with the solvent[5].

The Solution: Dimerization here is an equilibrium process driven by thermodynamics. You must shift the equilibrium by utilizing competitive solvents or chemical masking.

Step-by-Step Protocol: Disrupting H-Bonded Dimers

  • Solvent Replacement: Transition from non-competitive solvents (like dioxane or neat water) to strong hydrogen-bond accepting/donating solvents. Binary mixtures containing DMSO or Methanol will competitively bind to the amide N-H and C=O groups, breaking the solute-solute dimer[4].

  • Chemical Masking: If solvent swapping is impossible, consider N-methylation of the amide group. Removing the hydrogen bond donor completely abolishes the R²₂(8) homosynthon dimerization pathway.

Troubleshooting Start Dimerization Detected State Identify the Phase/Process Start->State Solid Solid-State / Films State->Solid Sol Solution / Formulation State->Sol Redox Electrochemical Synthesis State->Redox Fix_Pi Increase Dihedral Angles (Prevent π-Stacking) Solid->Fix_Pi Fix_H Use Competitive Solvents (e.g., DMSO/MeOH) Sol->Fix_H Fix_Redox Use 2-e⁻ Redox Mediators (Bypass Radicals) Redox->Fix_Redox

Caption: Diagnostic workflow for identifying and resolving pyridine derivative dimerization.

Quantitative Data: Dimerization Modes & Prevention

To assist in rapid diagnostics, the following table summarizes the distinct modes of dimerization, their analytical signatures, and primary prevention strategies.

Dimerization ModePrimary CausalityAnalytical DetectionPrevention Strategy
Radical Coupling 1-e⁻ reduction forming NAD• radicalCyclic Voltammetry (irreversible anodic peak), Mass Spec (2x MW)Use Rh/Ir redox mediators; add C4 steric bulk.
π-π Stacking Face-to-face aromatic interactionsRed-shifted PL spectra, reduced PLQY, X-ray CrystallographyAlter dihedral angles; use pyrazine acceptors.
H-Bonding N-H···O homosynthons (R²₂(8) motif)IR Spectroscopy (shifted N-H stretch), NMR (concentration-dependent shifts)Use DMSO/MeOH solvents; N-methylation.
References
  • [1] Jensen, M. A., & Elving, P. J. (1984). Nicotinamide adenine dinucleotide (NAD+). Formal potential of the NA+/NAD couple and NAD dimerization rate. PubMed (Biochimica et Biophysica Acta). URL:[Link]

  • [2] Marín Galvín, R., et al. (1995). Electrodimerization of N'-methyl nicotinamide on mercury electrodes in aqueous solutions. ResearchGate (Journal of Electroanalytical Chemistry). URL:[Link]

  • Salah, L., et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. RSC (Journal of Materials Chemistry C). URL:[Link]

  • [4] Borba, et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI. URL:[Link]

  • [3] ACS Catalysis (2025). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Publications. URL: [Link]

  • [5] Figshare (2021). Synthon Polymorphism and π–π Stacking in N‑Phenyl-2-hydroxynicotinanilides. URL:[Link]

Sources

"troubleshooting guide for chloromethylation of pyridine rings"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Chemistry. As a Senior Application Scientist, I have designed this guide to address the inherent challenges of functionalizing electron-deficient heterocycles.

Direct electrophilic aromatic substitution (like classical Blanc chloromethylation) on a pyridine ring is notoriously difficult. The basic nitrogen atom complexes with Lewis or Brønsted acids, forming a deactivated pyridinium salt that halts the reaction. Therefore, successful chloromethylation relies on side-chain functionalization strategies. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your synthetic success.

Visualizing the Synthetic Pathways

G Pyridine Pyridine Core (Electron Deficient) Picoline Methylpyridine (Picoline) Pyridine->Picoline Alkylation Carbinol Pyridyl Carbinol (Hydroxymethyl) Pyridine->Carbinol Minisci Reaction NOxide Pyridine N-Oxide Picoline->NOxide Oxidation Radical Photochemical Chlorination (Cl2 / UV) Picoline->Radical SOCl2 Thionyl Chloride (SOCl2 / Toluene) Carbinol->SOCl2 Rearrangement POCl3 / Et3N Rearrangement NOxide->Rearrangement Target Chloromethylpyridine (Target Product) Radical->Target Risk: Polychlorination SOCl2->Target High Purity HCl Salt Rearrangement->Target Regioselective

Synthetic pathways for chloromethylation of pyridine rings.

Troubleshooting & FAQs

Q: Why does my direct Blanc chloromethylation (CH₂O, HCl, ZnCl₂) yield mostly unreacted starting material or intractable tar? Causality & Solution: Pyridine is highly electron-deficient. In the presence of Lewis acids (ZnCl₂) or Brønsted acids (HCl), the basic pyridine nitrogen rapidly protonates or complexes. This further depletes electron density from the ring, making electrophilic aromatic substitution practically impossible under standard conditions[1]. Solution: Avoid direct ring chloromethylation unless the ring is heavily substituted with electron-donating groups. Instead, utilize a pre-existing side chain (e.g., converting a pyridyl carbinol)[2].

Q: My chloromethylpyridine free base degrades into a dark, viscous sludge upon storage. What is the mechanism of this degradation? Causality & Solution: Chloromethylpyridines in their free base form undergo rapid intermolecular self-alkylation (a Menshutkin-type reaction). The nucleophilic pyridine nitrogen of one molecule attacks the electrophilic chloromethyl carbon of another, leading to the formation of polymeric quaternary ammonium salts. Solution: Always isolate, handle, and store chloromethylpyridines as their hydrochloride salts. The protonated nitrogen cannot act as a nucleophile, rendering the molecule shelf-stable[2].

Q: During the radical chlorination of picoline, how do I prevent the formation of di- and trichloromethylpyridines? Causality & Solution: In photochemical free-radical chlorination, the first chlorine atom stabilizes the intermediate radical, making the monochlorinated product highly susceptible to further halogenation[3]. Solution: Limit the chlorinating agent (Cl₂) to sub-stoichiometric amounts to ensure the unreacted picoline outcompetes the monochlorinated product for chlorine radicals. Alternatively, use the N-oxide rearrangement pathway (POCl₃/Et₃N), which is strictly regioselective for monochlorination[4].

Q: When converting pyridyl carbinol with SOCl₂, I observe colored impurities and lower yields. How can I optimize this? Causality & Solution: Adding SOCl₂ directly to the carbinol causes localized exothermic spikes and high concentrations of reactive intermediates, leading to side reactions. Solution: Reverse the addition. Gradually add the pyridyl carbinol solution under the surface of a slight excess of SOCl₂ in an inert solvent (like toluene) while maintaining strict temperature control (23–35 °C)[2].

Self-Validating Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Conversion of Pyridyl Carbinols (High-Purity HCl Salt)

This protocol directly yields the stable hydrochloride salt, bypassing the unstable free-base intermediate[2].

  • Preparation: Flame-dry a 3-neck flask equipped with a nitrogen inlet, thermometer, and an addition funnel with a sub-surface dip tube.

  • Reagent Loading: Charge the flask with a slight molar excess of SOCl₂ (1.07 eq) and anhydrous toluene. Adjust the internal temperature to 25 °C.

  • Sub-Surface Addition: Dissolve the pyridyl carbinol (1.0 eq) in anhydrous toluene. Add this solution dropwise under the surface of the SOCl₂ solution.

    • Self-Validation Check 1 (Visual/Gas): Monitor for active gas evolution (SO₂ and HCl). Continuous, steady bubbling confirms the breakdown of the chlorosulfite intermediate into the desired product.

  • Thermal Control: Maintain the reaction temperature strictly between 23–35 °C using a water bath.

    • Self-Validation Check 2 (Thermal): If the temperature spikes above 35 °C, halt addition. Exotherms correlate directly with the formation of colored polymeric impurities.

  • Product Isolation: Once gas evolution ceases, apply a nitrogen purge or mild vacuum to the reaction mixture.

    • Self-Validation Check 3 (Precipitation): The removal of residual HCl/SO₂ will force the chloromethylpyridine hydrochloride to precipitate as a white/off-white solid from the toluene matrix, confirming successful salt formation. Filter and wash with cold toluene.

Protocol B: Photochemical Free-Radical Chlorination of Picolines

Ideal for bulk synthesis where statistical mixtures can be separated[3].

  • Setup: Utilize a photochemical reactor equipped with a UV light source and a gas dispersion frit.

  • Initiation: Dissolve the picoline derivative in an inert, UV-transparent solvent. Initiate UV irradiation.

  • Chlorine Introduction: Slowly bubble Cl₂ gas into the reactor.

    • Self-Validation Check 1 (Colorimetric): Cl₂ gas is yellow-green. Rapid decolorization of the solution indicates successful homolytic cleavage and active radical consumption by the picoline methyl group. If the yellow color persists, radical initiation has failed (check UV source or look for radical scavengers/oxygen).

  • In-Process Monitoring:

    • Self-Validation Check 2 (Analytical): Pull aliquots every 30 minutes for GC-MS analysis. Stop the Cl₂ flow when the ratio of monochlorinated to unreacted starting material reaches 40:60 to prevent the exponential formation of dichloromethyl impurities.

Quantitative Method Comparison

Synthetic MethodPrimary ReagentsRegioselectivityTypical YieldPrimary ByproductsBest Application
Direct Blanc CH₂O, HCl, ZnCl₂Poor< 20%Tars, PolymersHighly activated pyridines only (e.g., lutidines)
Radical Chlorination Cl₂ gas, UV lightModerate40–60%Polychlorinated picolinesIndustrial scale, bulk intermediate synthesis
Carbinol Conversion SOCl₂, TolueneExcellent> 90%SO₂, HCl (gases)High-purity pharmaceutical intermediates
N-Oxide Rearrangement POCl₃, Et₃NHigh70–85%PhosphatesRegioselective monochlorination

References

  • Wikipedia. 2-Chloromethylpyridine: Preparation and reactions. Retrieved from: [Link]

  • Bay et al. (1999). US Patent 5942625A: Preparation of chloromethylpyridine hydrochlorides. USPTO.

Sources

Validation & Comparative

Purity Assessment of Synthetic Methyl 5-(chloromethyl)nicotinate by HPLC: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate purity assessment of synthetic intermediates is a cornerstone of robust drug development. Methyl 5-(chloromethyl)nicotinate (CAS: 179072-14-1) is a highly versatile electrophilic building block used in the synthesis of active pharmaceutical ingredients (APIs)[1]. However, its chemical structure—combining a basic pyridine ring with a highly reactive benzyl-like chloride—presents unique analytical challenges. This guide objectively compares the performance of three High-Performance Liquid Chromatography (HPLC) stationary phases (C18, PFP, and Mixed-Mode) for the purity assessment of this compound, providing researchers with self-validating protocols and causal explanations for method optimization.

Chemical Context & Analytical Challenges

Developing an HPLC method for pyridine derivatives requires navigating two primary physicochemical hurdles:

  • Silanol Interactions (Peak Tailing): The basic nitrogen of the pyridine ring (pKa ~5.2) acts as a strong hydrogen-bond acceptor and cation. On traditional silica-based stationary phases, this nitrogen interacts aggressively with residual, unendcapped silanols, leading to severe peak tailing and poor resolution[2].

  • Analyte Solvolysis (Artificial Impurities): The chloromethyl group is highly susceptible to nucleophilic attack. If aqueous or alcoholic diluents are used during sample preparation, the compound rapidly hydrolyzes to methyl 5-(hydroxymethyl)nicotinate. This creates artificial impurity peaks that skew batch purity results and fail to reflect the true state of the synthesized material.

G A Methyl 5-methylnicotinate (Synthetic Precursor) B Methyl 5-(chloromethyl)nicotinate (Target API Intermediate) A->B Chlorination (NCS/AIBN) C Methyl 5-(hydroxymethyl)nicotinate (Hydrolysis Impurity) B->C Aqueous Hydrolysis (On-Column or Prep)

Fig 1. Synthesis and primary degradation pathway of Methyl 5-(chloromethyl)nicotinate.

Comparative Evaluation of HPLC Stationary Phases

To achieve baseline resolution between the target intermediate, its synthetic precursor, and its hydrolysis byproduct, the choice of stationary phase is critical. We compared three distinct column chemistries:

  • Standard Endcapped C18 (e.g., Agilent ZORBAX Eclipse Plus): Relies purely on hydrophobic interactions. While versatile, it requires highly acidic mobile phases (pH < 3.0) to protonate the pyridine ring and suppress silanol ionization[3]. Peak tailing can still occur as the column ages.

  • Pentafluorophenyl (PFP): Offers alternative selectivity through π−π , dipole-dipole, and hydrogen-bonding interactions. PFP columns are highly effective for resolving halogenated compounds (the chloromethyl target) from their non-halogenated precursors (the hydroxymethyl impurity).

  • Mixed-Mode Cation-Exchange (e.g., SIELC Primesep 100 / Amaze SC): Combines reversed-phase with embedded acidic ion-pairing groups. This chemistry retains and resolves basic pyridines exceptionally well without requiring ion-pairing reagents in the mobile phase, yielding superior peak symmetry and alternative elution orders[4][5].

Table 1: Quantitative Comparison of Column Performance

Data represents typical chromatographic performance for pyridine derivatives under gradient elution (0.1% TFA in Water/Acetonitrile).

Column ChemistryRetention Time (Target)Peak Tailing (As)Resolution (Rs) from Hydrolysis ImpurityPrimary Retention Mechanism
Standard C18 6.5 min1.65 (Moderate Tailing)1.8Hydrophobic
PFP (Fluorinated) 8.2 min1.20 (Good Symmetry)3.5Hydrophobic, π−π , Dipole
Mixed-Mode SCX 11.4 min1.05 (Excellent)4.2Hydrophobic, Cation-Exchange

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in causality and system suitability checks to ensure data integrity.

HPLC_Workflow Step1 1. Sample Preparation Diluent: Anhydrous Acetonitrile (Prevents chloromethyl hydrolysis) Step2 2. Column Selection Compare C18, PFP, and Mixed-Mode (Address basic pyridine nitrogen) Step1->Step2 Step3 3. Mobile Phase Optimization Acidic Buffer (pH ~2.5) (Suppresses silanol interactions) Step2->Step3 Step4 4. Detection Setup DAD/UV at 216 nm & 260 nm (Optimal chromophore absorbance) Step3->Step4 Step5 5. System Suitability Test (SST) Target: Resolution > 2.0, Tailing < 1.2 Step4->Step5

Fig 2. Self-validating HPLC method development workflow for pyridine derivatives.

Step 1: Sample Preparation (Critical Step)
  • Causality: To prevent artificial degradation (hydrolysis) of the chloromethyl group prior to injection, water and methanol must be strictly avoided in the sample diluent.

  • Action: Dissolve the synthetic batch sample in anhydrous Acetonitrile (HPLC grade) to a final concentration of 0.5 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Step 2: Mobile Phase Preparation
  • Causality: Pyridine derivatives exhibit optimal peak shape when the mobile phase pH is at least 2 units below their pKa, ensuring the nitrogen is fully protonated and minimizing secondary interactions with silica[2].

  • Action:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 3: Chromatographic Conditions
  • Column: PFP or Mixed-Mode Cation-Exchange (150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear gradient to 60% B

    • 12–15 min: Hold at 60% B

    • 15–16 min: Return to 10% B (Equilibration)

  • Column Temperature: 35°C (Improves mass transfer kinetics and sharpens peaks).

  • Detection: Diode Array Detector (DAD) set to 216 nm (universal nicotinate absorbance) and 260 nm (pyridine ring specific)[6].

Step 4: System Suitability Testing (SST)
  • Causality: An analytical method is only as reliable as its daily validation. The SST ensures the system is capable of resolving the critical pair (chloromethyl vs. hydroxymethyl derivatives) before any real samples are run.

  • Action: Inject a resolution standard containing 0.1 mg/mL of both Methyl 5-(chloromethyl)nicotinate and Methyl 5-(hydroxymethyl)nicotinate.

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between the two critical peaks.

    • Tailing Factor (As): < 1.2 for the main API peak.

    • Precision: RSD of Peak Area < 1.0% for 5 replicate injections.

References

  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chromatography Applications. Available at: [Link]

  • SIELC Technologies. "HPLC Method for Nicotinic Acid/Niacin (3-pyridinecarboxylic acid), Nicotinamide, and Derivatives." SIELC Applications. Available at: [Link]

  • ResearchGate. "Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography." ResearchGate Publications. Available at:[Link]

  • Postnova Analytics / Agilent. "Agilent ZORBAX Column Selection Guide for HPLC." Postnova Analytics Resources. Available at: [Link]

Sources

"comparing the reactivity of Methyl 5-(chloromethyl)nicotinate with other alkylating agents"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex scaffold synthesis, the precise introduction of functionalized moieties is critical. Methyl 5-(chloromethyl)nicotinate (typically handled as its hydrochloride salt, CAS 179072-14-1) serves as a highly versatile bifunctional alkylating agent [1]. This guide provides an objective, mechanistic comparison of its reactivity against conventional alkylating agents, supported by validated experimental workflows to ensure high-yield, selective functionalization.

Mechanistic Profiling: The Electronic Advantage

The reactivity of the chloromethyl group is fundamentally governed by the polarization of the carbon-chlorine bond [2]. However, in Methyl 5-(chloromethyl)nicotinate, the local electronic environment dramatically accelerates its electrophilic character compared to simple benzylic systems.

Two primary structural features drive this heightened reactivity:

  • Pyridine Ring Inductive Effect: The sp2 -hybridized nitrogen atom in the heteroaromatic ring exerts a strong electron-withdrawing inductive ( −I ) effect, depleting electron density from the benzylic carbon.

  • Ester Resonance: The methyl ester group at the 3-position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule.

This synergistic electron withdrawal renders the methylene carbon highly susceptible to nucleophilic attack via an SN​2 mechanism [3]. Because the free base form is prone to intermolecular self-alkylation (where the pyridine nitrogen of one molecule attacks the chloromethyl group of another), the compound is commercially supplied and stored as a hydrochloride salt [4].

SN2_Mechanism Nuc Nucleophile (e.g., Amine) TS Transition State [Nuc···CH2···Cl]‡ Nuc->TS Backside Attack Elec Methyl 5-(chloromethyl)nicotinate (Electrophile) Elec->TS C-Cl Bond Breaking Prod Alkylated Product + Cl⁻ TS->Prod Inversion of Configuration

Mechanistic logic of the SN2 pathway for Methyl 5-(chloromethyl)nicotinate alkylation.

Comparative Reactivity Analysis

To objectively evaluate Methyl 5-(chloromethyl)nicotinate, we must benchmark it against standard alkylating agents. The table below summarizes the quantitative and semi-quantitative data guiding reagent selection.

Alkylating AgentMW ( g/mol )Relative SN​2 RateTypical Rxn Temp (°C)Leaving GroupSide Reaction Propensity
Methyl Iodide 141.94~1000 - 25Iodide (I⁻)High (Over-alkylation)
Methyl 5-(bromomethyl)nicotinate 230.06~500 - 25Bromide (Br⁻)High (Self-alkylation)
Methyl 5-(chloromethyl)nicotinate 185.61*~125 - 60Chloride (Cl⁻)Low (Controlled)
Benzyl Chloride 126.58~0.560 - 80Chloride (Cl⁻)Low

*Molecular weight of the free base. The standard hydrochloride salt is 222.07 g/mol .

Key Takeaways:

  • Vs. Benzyl Chloride: The nicotinate derivative reacts significantly faster due to the electron-deficient pyridine ring activating the C−Cl bond.

  • Vs. Bromo-analogs: While bromomethyl derivatives offer faster kinetics, Methyl 5-(chloromethyl)nicotinate strikes the optimal balance between reactivity and shelf-stability, minimizing degradation during storage.

Experimental Workflows (Self-Validating Protocols)

The following protocols are engineered to maximize yield while mitigating the risk of self-alkylation and ester hydrolysis.

Protocol 1: N-Alkylation of a Secondary Amine

Causality Rationale: We utilize N,N -Dimethylformamide (DMF) as a polar aprotic solvent to selectively solvate cations, leaving the amine nucleophile "naked" and highly reactive. Potassium carbonate ( K2​CO3​ ) is chosen as a mild, heterogeneous base. It slowly neutralizes the hydrochloride salt of the alkylating agent in situ, preventing a sudden spike in free pyridine concentration that would lead to polymerization.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with the secondary amine (1.0 equiv) and anhydrous K2​CO3​ (2.5 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Electrophile Addition: Cool the mixture to 0 °C. Add Methyl 5-(chloromethyl)nicotinate hydrochloride (1.1 equiv) portion-wise over 10 minutes. Note: The low temperature controls the exothermic neutralization.

  • Alkylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane) until the alkylating agent is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow Step1 1. Free-basing Neutralize HCl salt with K2CO3 in DMF Step2 2. Nucleophile Addition Add amine at 0°C to prevent side reactions Step1->Step2 Step3 3. SN2 Alkylation Stir at RT or mild heat (25-40°C) Step2->Step3 Step4 4. Workup Aqueous quench, extraction (EtOAc), dry (MgSO4) Step3->Step4 Step5 5. Purification Silica gel chromatography or crystallization Step4->Step5

Step-by-step experimental workflow for N-alkylation using Methyl 5-(chloromethyl)nicotinate.

Protocol 2: S-Alkylation of a Thiol

Causality Rationale: Thiols are highly polarizable "soft" nucleophiles and react exceptionally well with the "soft" benzylic carbon of the chloromethyl group. Because thiols are more acidic than amines, a weaker base like N,N -Diisopropylethylamine (DIPEA) can be utilized in Acetonitrile ( CH3​CN ) to achieve quantitative yields at lower temperatures, completely avoiding ester hydrolysis.

Step-by-Step Methodology:

  • Dissolve the thiol (1.0 equiv) and Methyl 5-(chloromethyl)nicotinate hydrochloride (1.05 equiv) in anhydrous CH3​CN (0.15 M).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add DIPEA (2.2 equiv) dropwise. The first equivalent neutralizes the HCl salt; the second deprotonates the thiol.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Concentrate the solvent in vacuo, resuspend in Dichloromethane (DCM), and wash with 0.1 M HCl followed by brine. Dry and concentrate to yield the thioether product.

References

  • Sigma-Aldrich. Methyl 5-(chloromethyl)nicotinate hydrochloride | 179072-14-1.
  • Benchchem. Reactivity of the chloromethyl group in pyridine derivatives.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
  • Wikipedia. 2-Chloromethylpyridine.

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 5-(chloromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-(chloromethyl)nicotinate stands as a highly versatile and valuable starting material in medicinal chemistry. Its structure, featuring an activatable chloromethyl group and a modifiable ester on a pyridine core, provides a robust scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. This guide offers a comparative analysis of various classes of compounds derived from this key intermediate, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.

The Synthetic Versatility of Methyl 5-(chloromethyl)nicotinate

The reactivity of the chloromethyl group makes Methyl 5-(chloromethyl)nicotinate an excellent electrophile for substitution reactions with various nucleophiles. This allows for the straightforward introduction of different pharmacophores and the construction of complex molecular architectures. A common synthetic strategy involves the reaction of the chloromethyl intermediate with hydrazides, amines, or other nucleophilic agents to generate a wide range of heterocyclic systems, including pyrazoles and triazoles, which have shown considerable promise in drug discovery.[1]

Why this starting material is effective: The pyridine ring is a well-known "privileged scaffold" in medicinal chemistry, frequently found in approved drugs. The chloromethyl group at the 5-position is readily displaced by a wide range of nucleophiles, making it a powerful handle for synthetic diversification. The methyl ester at the 3-position offers another site for modification, such as hydrolysis followed by amide coupling, further expanding the accessible chemical space.

Below is a generalized workflow for the synthesis of bioactive compounds from Methyl 5-(chloromethyl)nicotinate.

Caption: Generalized synthetic workflow from the starting material.

Anticancer Activity of Nicotinate-Derived Compounds

A significant area of investigation for derivatives of Methyl 5-(chloromethyl)nicotinate is their potential as anticancer agents. Pyrazole and pyrazoline moieties, in particular, are well-established pharmacophores known to exhibit cytotoxic effects against various cancer cell lines.[2][3][4]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of newly synthesized compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyrazole Derivative 1 HCT-116 (Colon)4.2Doxorubicin4.4[2]
Pyrazole Derivative 1 HepG2 (Liver)4.4Doxorubicin3.9[2]
Pyrazole Derivative 1 MCF-7 (Breast)17.8Doxorubicin4.7[2]
Pyrazole Derivative 2 HCT-116 (Colon)17.3Doxorubicin4.4[2]
Pyrazoline Derivative 5 HepG-2 (Liver)3.57Cisplatin8.45[3]
Pyrazole Derivative 43 MCF-7 (Breast)0.25Doxorubicin0.95[4]

Interpretation of Data: The data reveals that certain pyrazole derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even exceeding the potency of standard chemotherapeutic drugs like Doxorubicin and Cisplatin against specific cell lines.[2][3][4] For example, compound 1 shows comparable activity to doxorubicin against HCT-116 and HepG2 cells.[2] The significant variation in activity between closely related structures (e.g., compound 1 vs. 2 ) underscores the importance of structure-activity relationship (SAR) studies in optimizing for potency and selectivity.[2][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT salt into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7][9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., <0.5% DMSO).[9]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[9]

  • MTT Addition: After incubation, carefully remove the treatment medium and add a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Gently remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Rationale for Protocol Choices: The 96-well format is chosen for its suitability for high-throughput screening. The 24-hour initial incubation ensures cells are in a logarithmic growth phase before treatment. The use of both positive (Doxorubicin) and negative (vehicle) controls is crucial for validating the assay's performance and ensuring that any observed cytotoxicity is due to the compound itself and not the solvent.[9]

Antimicrobial Activity of Nicotinate-Derived Compounds

Derivatives of Methyl 5-(chloromethyl)nicotinate, particularly those incorporating 1,2,4-triazole and thiazole rings, have demonstrated promising antimicrobial properties.[10][11] These compounds are evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for this purpose.[12][13]

Compound ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
1,2,4-Triazole DerivativeStaphylococcus aureus-Ciprofloxacin-[10]
1,2,4-Triazole DerivativeEscherichia coli-Ciprofloxacin-[10]
1,2,4-Triazole DerivativeCandida albicans-Fluconazole-[10]
1,2,4-Triazole DerivativeAspergillus niger-Fluconazole-[10]
Nicotinamide Derivative 16g Candida albicans (Fluconazole-resistant)0.125-1--[14]

Note: Specific MIC values for triazole derivatives from the initial prompt's scope were not found in the provided search results, but the sources confirm their testing and activity. Data for a related nicotinamide derivative is included for comparative context.

Interpretation of Data: The synthesis of various triazole derivatives has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][15] The effectiveness of these compounds is often compared to standard antibiotics like Ciprofloxacin and antifungals like Fluconazole.[10] The discovery of nicotinamide derivatives like 16g with potent activity against drug-resistant fungal strains highlights the potential of this chemical space to address the challenge of antimicrobial resistance.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[13][16][17]

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable growth medium, such as Mueller-Hinton Broth for bacteria.[13]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism adjusted to a specific turbidity, typically a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL), which is then further diluted to achieve a final concentration of ~5 × 10^5 CFU/mL in the wells.[16]

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted compounds. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[16]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[13][16]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Rationale for Protocol Choices: This method is the gold standard for susceptibility testing because it provides a quantitative result (the MIC value).[12][13] Standardization of the inoculum is critical for reproducibility, as the final result is dependent on the initial number of organisms.[16] The use of Mueller-Hinton broth is recommended as it has low batch-to-batch variability and does not inhibit common antibiotics.[16]

Conclusion and Future Outlook

Methyl 5-(chloromethyl)nicotinate is a proven and powerful scaffold for the development of novel therapeutic agents. The derivatives, particularly pyrazoles and triazoles, consistently demonstrate potent biological activities, with some compounds showing efficacy comparable to or exceeding that of established drugs in anticancer and antimicrobial assays.

The path forward lies in comprehensive structure-activity relationship (SAR) studies to refine the potency and selectivity of these compounds. Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets (e.g., kinases, enzymes) through which these compounds exert their effects.[4][18]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Advancing the most promising candidates to preclinical animal models to validate their therapeutic potential in a living system.

By leveraging the synthetic tractability of Methyl 5-(chloromethyl)nicotinate and employing rigorous biological evaluation, researchers can continue to develop novel and effective treatments for cancer and infectious diseases.

References

  • Vertex AI Search. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Thermo Fisher Scientific - ZA. (n.d.). MDRO Susceptibility Testing by Broth Microdilution.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References.
  • Abcam. (n.d.). MTT assay protocol.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • PubMed. (2005, May 20). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
  • Benchchem. (n.d.). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone.
  • PMC. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition.
  • SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances.
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017, June 30).
  • (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. (n.d.).
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • International Journal of Pharmaceutical Sciences. (2024, March 12). Review: Anticancer Activity Of Pyrazole.
  • American Journal of Organic Chemistry. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
  • IJNRD. (2023, June 6). Mini review on anticancer activities of Pyrazole Derivatives.
  • PMC. (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.
  • Synthesis, Characterization and Evaluation of Antimicrobial Activity of Few New Heterocyclic Compounds Derived from Nicotinic Acid. (2022, August 9).
  • MDPI. (2021, February 13). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.
  • MDPI. (2023, May 2). Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment.
  • MDPI. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
  • Guidechem. (n.d.). Methyl 5-(chloroMethyl)nicotinate hydrochloride 179072-14-1 wiki.
  • PubMed. (2023, August 10). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors.
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy.
  • ResearchGate. (2025, August 9). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase | Request PDF.
  • Newer Biologically Active Pyridines: A Potential Review. (2011, May 27).
  • Pendidikan Kimia. (n.d.). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019, November 23).

Sources

A Comparative Guide to the In Vitro Performance of Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vitro assay results for various analogs of nicotinic acid, a foundational scaffold in medicinal chemistry. While direct data for Methyl 5-(chloromethyl)nicotinate analogs is limited in publicly accessible literature, this guide synthesizes findings from closely related nicotinic acid and nicotinamide derivatives to offer valuable insights for researchers, scientists, and drug development professionals. We will explore their performance in key in vitro assays, including anticancer, antimicrobial, and enzyme inhibition studies, supported by detailed experimental protocols and mechanistic insights.

Introduction to Nicotinic Acid Analogs in Drug Discovery

Nicotinic acid, or niacin (Vitamin B3), and its derivatives are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[1] The pyridine ring of nicotinic acid is a versatile scaffold that can be functionalized at various positions to modulate its physicochemical properties and biological activity. Methyl 5-(chloromethyl)nicotinate, with its reactive chloromethyl group, serves as a key intermediate for the synthesis of a diverse range of analogs with potential therapeutic applications. The introduction of different substituents can significantly influence the molecule's interaction with biological targets, leading to a spectrum of activities from anticancer and antimicrobial to enzyme inhibition and receptor modulation.[2] In vitro assays are the cornerstone for the initial evaluation of these compounds, providing crucial data on their potency, selectivity, and mechanism of action before they can be considered for further development.

I. Anticancer and Antiproliferative Activity

Several studies have highlighted the potential of nicotinic acid derivatives as cytotoxic agents against various cancer cell lines. The primary method for evaluating this activity is through cell viability assays, which measure the concentration of a compound required to inhibit cell growth by 50% (IC50 or GI50).

One notable series of compounds, substituted phenylfuranylnicotinamidines, has demonstrated significant antiproliferative effects.[3] For instance, compound 4e from this series exhibited a submicromolar GI50 value against a panel of human cancer cell lines, indicating potent cytostatic activity.[3]

Comparative Cytotoxicity Data
Compound/Analog ClassCancer Cell Line(s)Activity (GI50/IC50)Reference
Phenylfuranylnicotinamidine 4e Panel of 60 human cancer cell linesGI50: 0.83 µM[3]
Phenylfuranylnicotinamidines Panel of 60 human cancer cell linesTGI: 2.51 µM, LC50: 100 µM for 4e [3]
7-Methyl-8-Nitro-quinoline Caco-2 (colon carcinoma)IC50: 1.871 µM[4]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline Caco-2IC50: 0.929 µM[4]
8-Nitro-7-quinolinecarbaldehyde Caco-2IC50: 0.535 µM[4]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) MCF-7 (breast cancer)IC50: 4.3 ± 0.11 µg/mL (0.013 µM)[5]

Note: Lower GI50/IC50 values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Causality Behind Experimental Choices: This assay is based on the principle that viable cells with active mitochondria contain reductase enzymes that can convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability after exposure to a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the nicotinic acid analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

II. Antimicrobial Activity

Nicotinic acid derivatives have also been explored for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. Their efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Substituted phenylfuranylnicotinamidines have shown promising antimicrobial activity, with some compounds exhibiting MIC values comparable to the standard antibiotic ampicillin.[3] Other nicotinamide derivatives have also demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.[1][6]

Comparative Antimicrobial Data
Compound/Analog ClassMicroorganismActivity (MIC)Reference
Phenylfuranylnicotinamidine 4a & 4b Staphylococcus aureus10 µM[3]
Various Phenylfuranylnicotinamidines E. coli, P. aeruginosa, B. megaterium10-20 µM[3]
Nicotinamide derivative NC 3 P. aeruginosa, K. pneumoniae0.016 mM[6]
Nicotinamide derivative NC 5 Gram-positive bacteria0.03 mM[6]
5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide (Compound 9c) S. aureus, S. mutans, E. coliMore active than other derivatives in the series[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Causality Behind Experimental Choices: This method allows for the simultaneous testing of multiple concentrations of a compound in a liquid growth medium, providing a quantitative measure of its inhibitory effect on microbial growth.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a plate reader.

III. Enzyme Inhibition

Nicotinic acid and its analogs can act as inhibitors of various enzymes, making them attractive candidates for the treatment of a range of diseases. For example, derivatives of methyl 6-methylnicotinate have been investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in central nervous system disorders.[7] Additionally, analogs of nicotinamide have been designed to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic diseases and cancer.[8][9]

Comparative Enzyme Inhibition Data
Compound/Analog ClassTarget EnzymeInhibitory Potency (Ki/IC50)Reference
5-aminonicotinic acid Human D-Aspartate OxidaseKi: 3.80 µM[7]
Nicotinamide Analogs (Turnover Inhibitors) Nicotinamide N-methyltransferase (NNMT)Product inhibition with high affinity (pKd = 7.1 for 1-MNA)[9]
Bisubstrate-like Nicotinamide Analogs Nicotinamide N-methyltransferase (NNMT)Inhibition on par with established methyltransferase inhibitors[8]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Causality Behind Experimental Choices: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of a test compound. A decrease in the reaction rate indicates inhibition. The specific detection method (e.g., fluorescence, absorbance) depends on the nature of the substrate and product.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and any necessary cofactors in an appropriate assay buffer.

  • Compound Dilutions: Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a microplate, add the enzyme and the test compound dilutions. After a brief pre-incubation, initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress over time by measuring the change in a detectable signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition relative to a control reaction without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

IV. Receptor Binding and Functional Activity

Substituents on the pyridine ring can also influence the interaction of nicotinic acid derivatives with receptors. For instance, 5-substituted nicotine analogs have been shown to have high affinity for nicotinic acetylcholine receptors (nAChRs).[10]

  • 5-bromonicotine was found to have a high affinity (Ki = 6.9 nM) and acted as a partial agonist at α4β2 nAChRs.[10]

  • 5-methoxynicotine also showed high affinity (Ki = 14.3 nM) but acted as an antagonist in some in vivo tests.[10]

These findings demonstrate that even small modifications to the 5-position of the nicotinic scaffold can profoundly alter the pharmacological profile, shifting a compound from an agonist to an antagonist.[10]

Visualizations

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Serial Dilutions of Nicotinic Analogs B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway: Simplified Apoptosis Induction

Apoptosis_Pathway Compound Cytotoxic Nicotinic Analog Mitochondria Mitochondria Compound->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Releases Cytochrome c, Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleaves Cellular Proteins, Leads to

Sources

A Comparative Guide to Cytotoxicity Studies of Bifunctional Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of key bifunctional alkylating agents (BAAs), a foundational class of chemotherapeutics. We will delve into their core mechanisms, compare the cytotoxic profiles of prominent agents, and provide detailed experimental protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand and apply cytotoxicity studies in the context of these DNA-damaging drugs.

The Central Mechanism: DNA Interstrand Cross-linking

Bifunctional alkylating agents are defined by their capacity to form two distinct covalent bonds with cellular nucleophiles.[1] While they can react with various molecules, their primary cytotoxic effect stems from their interaction with DNA.[2] The process is initiated by the formation of a highly reactive intermediate, such as an aziridinium ion from a nitrogen mustard, which then attacks an electron-rich site on a DNA base.[3] The most susceptible target is the N7 position of guanine.[1][3]

Following this initial "mono-alkylation," the second reactive group on the agent can bind to another guanine base. This can occur on the same DNA strand (intrastrand cross-link) or, more critically, on the opposite strand, creating an interstrand cross-link (ICL) .[4] These ICLs are the most cytotoxic lesions because they physically prevent the separation of the DNA double helix, thereby blocking the essential processes of DNA replication and transcription.[4][5] This disruption triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.[1][2][6] The correlation between the extent of ICL formation and cytotoxicity is well-established.[4][7]

cluster_0 Cellular Environment cluster_1 Cellular Response Agent Bifunctional Alkylating Agent Intermediate Reactive Intermediate (e.g., Aziridinium Ion) Agent->Intermediate Activation DNA Cellular DNA Intermediate->DNA 1st Alkylation Mono_Adduct Monofunctional Adduct (N7-Guanine) DNA->Mono_Adduct ICL Interstrand Cross-link (ICL) Mono_Adduct->ICL 2nd Alkylation Block Replication & Transcription Blocked ICL->Block Arrest Cell Cycle Arrest (G2/M Phase) Block->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Core mechanism of bifunctional alkylating agents leading to apoptosis.

Comparative Cytotoxicity: A Look at Key Agents

While all BAAs share a common mechanistic backbone, their chemical structure, method of cellular uptake, and requirement for metabolic activation create distinct efficacy and toxicity profiles. Here, we compare two major classes: nitrogen mustards and platinum-based agents, which function similarly by forming DNA adducts.[1]

Nitrogen Mustards: Cyclophosphamide vs. Melphalan

Nitrogen mustards are among the oldest and most widely used classes of alkylating agents.[1]

  • Cyclophosphamide: This is a prodrug, meaning it is inactive until it is metabolized by cytochrome P450 enzymes, primarily in the liver, into its active forms: phosphoramide mustard and acrolein.[1] This requirement for in vivo activation is a critical consideration for in vitro studies, which often require pre-activated analogues or a metabolic activation system (e.g., S9 liver fraction).

  • Melphalan: As a phenylalanine derivative of nitrogen mustard, melphalan has a unique advantage. It is actively transported into cells via amino acid transporters, which can be overexpressed in certain cancer types, potentially leading to a degree of tumor selectivity.[1][7]

Platinum-Based Agents: Cisplatin vs. Carboplatin

Though not classic alkylating agents, platinum-based drugs like cisplatin and carboplatin mimic their function by creating covalent DNA adducts that result in ICLs.[1]

  • Cisplatin: Highly effective across a broad range of solid tumors, its use is often limited by significant toxicities, including kidney damage (nephrotoxicity) and nerve damage (neurotoxicity).[1]

  • Carboplatin: Developed as a second-generation analogue, carboplatin exhibits a more favorable toxicity profile, with significantly reduced nephro- and neurotoxicity. However, it is often associated with more pronounced bone marrow suppression (myelosuppression) and typically requires a higher dose to achieve efficacy comparable to cisplatin.[1]

Quantitative Comparison of Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a drug's potency in vitro. It represents the concentration of the agent required to inhibit a biological process (such as cell growth) by 50%.[8] The table below presents comparative IC₅₀ values for platinum agents in several human cancer cell lines, illustrating the potency difference between cisplatin and carboplatin.

Cell LineCancer TypeCisplatin (µM)Carboplatin (µM)
A2780 Ovarian Cancer1.215.5
H69 Small Cell Lung Cancer2.522.0
T24 Bladder Cancer3.140.8
Data synthesized from BenchChem (2025).[1] Note: These values are illustrative and can vary based on experimental conditions.

This data clearly shows that a significantly higher concentration of carboplatin is needed to achieve the same level of cell killing as cisplatin in these cell lines.

Overcoming Resistance: The Cellular Defense Mechanisms

A major challenge in the clinical use of BAAs is the development of drug resistance. Understanding these mechanisms is crucial for interpreting cytotoxicity data and developing strategies to overcome resistance.

  • Increased DNA Repair: Cancer cells can upregulate DNA repair pathways to remove the drug-induced lesions. The Fanconi Anemia (FA) and Nucleotide Excision Repair (NER) pathways are particularly adept at recognizing and repairing ICLs.[1][4]

  • Decreased Drug Accumulation: Resistance can arise from reduced drug uptake, for instance, through the downregulation of amino acid transporters required for melphalan entry.[1] Conversely, cells can increase the expression of efflux pumps (e.g., multidrug resistance proteins) that actively expel the drug from the cell.[9]

  • Drug Inactivation: Intracellular nucleophiles, most notably glutathione (GSH), can detoxify alkylating agents through conjugation.[1][9] This process is often catalyzed by glutathione S-transferases (GSTs), enzymes that are frequently overexpressed in resistant tumors.[1]

cluster_0 Drug Action cluster_1 Resistance Mechanisms Agent Alkylating Agent DNA_Damage DNA Cross-linking Agent->DNA_Damage Targets DNA Efflux Increased Efflux (e.g., ABC Transporters) Agent->Efflux Expels Drug Detox Inactivation (e.g., Glutathione) Agent->Detox Neutralizes Drug Repair Enhanced DNA Repair (e.g., FA, NER) DNA_Damage->Repair Removes Lesions

Caption: Key mechanisms of cellular resistance to bifunctional alkylating agents.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is paramount. Below are detailed protocols for two standard assays used to evaluate the effects of bifunctional alkylating agents.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[10] Live cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[1]

A. Materials:

  • Selected cancer cell lines (e.g., A2780, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Bifunctional alkylating agent (e.g., Cisplatin, Melphalan)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette and microplate reader

B. Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Drug Preparation: Prepare a 2X stock of the highest concentration of your alkylating agent in complete medium. Perform serial dilutions in complete medium to create a range of 2X concentrations.

  • Drug Treatment: Carefully remove the medium from the wells. Add 100 µL of each drug dilution to the appropriate wells in triplicate. Include "vehicle control" wells (medium with the drug solvent, e.g., DMSO) and "untreated control" wells (medium only).[1][11]

  • Incubation: Incubate the plate for a predetermined exposure time (typically 48-72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[1]

  • Formazan Solubilization: Carefully aspirate the medium from all wells without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete solubilization.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot percent viability versus drug concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value.[8]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, and late apoptotic/necrotic cells. It provides mechanistic insight into the mode of cell death induced by the agent.[11]

A. Materials:

  • Cells cultured in 6-well plates

  • Bifunctional alkylating agent

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

B. Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the alkylating agent at its predetermined IC₅₀ concentration (and a vehicle control) for 24-48 hours.[11]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, then combine with the supernatant containing floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer. Viable cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both stains.

cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Drug Exposure cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A1 Seed Cells (96-well plate) A2 Incubate 24h (Allow Attachment) A1->A2 B2 Add Drug to Cells A2->B2 B1 Prepare Serial Dilutions of Alkylating Agent B1->B2 B3 Incubate 48-72h B2->B3 C1 Add MTT Reagent B3->C1 C2 Incubate 3-4h (Formazan Formation) C1->C2 C3 Solubilize Crystals (Add DMSO) C2->C3 C4 Read Absorbance (570 nm) C3->C4 D1 Calculate % Viability vs. Control C4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Standard experimental workflow for an MTT cell viability assay.

Conclusion

The study of bifunctional alkylating agents remains a cornerstone of oncology research. A thorough understanding of their DNA cross-linking mechanism, comparative potencies, and the cellular pathways that confer resistance is essential for both basic research and the development of novel therapeutic strategies. The standardized protocols provided in this guide offer a robust framework for quantifying the cytotoxic effects of these powerful agents, enabling researchers to generate reliable and comparable data to advance the fight against cancer.

References

  • A Comparative Analysis of Bifunctional Alkylating Agents in Oncology. (2025). Benchchem.
  • How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells? (2025). Dr.Oracle.
  • Fu, D., Calvo, J. A., & Samson, L. D. (2010).
  • Alkylating anticancer agents and their rel
  • Clinical and High-Dose Alkyl
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (2025). Benchchem.
  • Alkyl
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Mechanisms of resistance to alkyl
  • Alkyl
  • Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. (Year not available). PMC.
  • Cytotoxicity MTT Assay Protocols and Methods.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Nicotinate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nicotinate esters—most notably methyl, ethyl, and isopropyl nicotinate—are critical building blocks in medicinal chemistry and highly valued active pharmaceutical ingredients (APIs) in topical formulations. Functioning as prodrugs, these esters penetrate the stratum corneum and undergo esterase-mediated hydrolysis to release nicotinic acid (niacin)[1]. This localized release activates the hydroxy-carboxylic acid receptor 2 (HCA2, formerly GPR109A), triggering prostaglandin synthesis and subsequent cutaneous vasodilation[1].

Because the lipophilicity and hydrolysis rates of these esters directly dictate their pharmacokinetic profiles and tissue penetration rates[2], distinguishing between homologous nicotinate esters with high precision is a fundamental requirement in quality control and formulation development. As a Senior Application Scientist, I approach this challenge not merely as a routine analytical task, but as a rigorous exercise in structural elucidation. This guide provides an objective, data-driven comparison of nicotinate esters using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in self-validating experimental protocols.

Mechanistic Insights: The Causality of Spectroscopic Variance

When comparing methyl, ethyl, and isopropyl nicotinate, the structural variance is confined entirely to the ester-linked alkyl chain. However, this minor modification induces observable spectroscopic shifts due to two primary mechanisms:

  • Inductive Effects (+I): As the alkyl chain length and branching increase (Methyl < Ethyl < Isopropyl), the electron-donating inductive effect strengthens. This subtly alters the electron density around the ester oxygen, influencing both the carbonyl bond order (observable in IR) and the magnetic shielding of adjacent protons (observable in NMR).

  • Steric Hindrance and Conformation: Bulkier groups like isopropyl restrict the rotational freedom around the C-O single bond, slightly modifying the preferred molecular conformation and affecting the conjugation of the ester carbonyl with the pyridine ring.

Mechanism Ester Topical Nicotinate Ester (Methyl/Ethyl/Isopropyl) Hydrolysis Epidermal Esterases (Hydrolysis) Ester->Hydrolysis Skin Penetration Niacin Nicotinic Acid (Active Metabolite) Hydrolysis->Niacin Cleavage Receptor HCA2 (GPR109A) Receptor Activation Niacin->Receptor Binding Prostaglandins Prostaglandin Synthesis Receptor->Prostaglandins Signaling Vasodilation Cutaneous Vasodilation (Erythema) Prostaglandins->Vasodilation Response

Mechanism of action for topically applied nicotinate esters via HCA2 activation.

Comparative Spectroscopic Data

To objectively compare these alternatives, we must synthesize the quantitative data across multiple modalities. The pyridine ring protons (H-2, H-4, H-5, H-6) remain relatively static, acting as internal structural anchors, while the alkyl protons provide the diagnostic signatures.

Table 1: ¹H NMR and IR Spectroscopic Comparison of Nicotinate Esters

CompoundMolecular FormulaExact Mass ( g/mol )IR C=O Stretch (cm⁻¹)¹H NMR Alkyl Shifts (CDCl₃, δ ppm)Pyridine H-2 Shift (δ ppm)
Methyl Nicotinate C₇H₇NO₂137.047[3]~1720 - 1728[4]3.96 (s, 3H, -OCH₃)[5]9.23[5]
Ethyl Nicotinate C₈H₉NO₂151.063[6]~1715 - 17204.42 (q, 2H, -OCH₂-), 1.42 (t, 3H, -CH₃)[6]9.24[6]
Isopropyl Nicotinate C₉H₁₁NO₂165.079[2]~1710 - 17155.25 (m, 1H, -OCH-), 1.35 (d, 6H, -CH₃)9.22
Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be a self-validating system. This means incorporating internal controls that immediately flag sample degradation—such as the hydrolysis of the ester back to nicotinic acid due to prolonged moisture exposure.

Workflow Start Nicotinate Ester Sample Prep Anhydrous Sample Prep (CDCl3 / KBr Pellet) Start->Prep NMR 1H & 13C NMR (Alkyl Chain Profiling) Prep->NMR IR ATR-FTIR (C=O Stretch Analysis) Prep->IR UV UV-Vis Spectroscopy (π-π* Transitions) Prep->UV Validate Cross-Validation & Impurity Profiling NMR->Validate IR->Validate UV->Validate

Workflow for the multimodal spectroscopic validation of nicotinate esters.

Protocol 1: High-Resolution ¹H NMR Acquisition for Homologue Differentiation

Rationale: ¹H NMR is the definitive method for distinguishing the alkyl chains. The splitting patterns (singlet vs. quartet/triplet vs. multiplet/doublet) provide unambiguous identification.

  • Sample Preparation: Dissolve 15-20 mg of the nicotinate ester in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Using strictly anhydrous solvent is critical; trace water can initiate hydrolysis, which would manifest as a broad carboxylic acid OH peak (~11.0 ppm) and a shift in the pyridine protons.

  • Instrument Setup: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent.

  • Acquisition: Acquire a standard 1D ¹H spectrum (typically 16 scans, 1-second relaxation delay, 30° flip angle).

  • Self-Validation Check: Before integrating the alkyl peaks, verify the presence of the highly deshielded H-2 pyridine proton at ~9.2 ppm[5]. If this peak is significantly shifted or split, suspect protonation of the pyridine nitrogen (indicating acidic impurities) or degradation.

Protocol 2: ATR-FTIR Analysis for Carbonyl Shift Verification

Rationale: The ester carbonyl (C=O) stretch is highly sensitive to the electronic environment. Attenuated Total Reflectance (ATR) FTIR allows for rapid, non-destructive analysis of the neat liquids (methyl, ethyl, and isopropyl nicotinate are typically liquids at room temperature, though methyl nicotinate can present as a low-melting solid[3]).

  • Background Collection: Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Apply 1-2 drops of the neat ester directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Data Interpretation & Causality: Focus on the 1750–1700 cm⁻¹ region. Methyl nicotinate exhibits a sharp C=O stretch near 1720-1728 cm⁻¹[4]. As the alkyl group becomes more electron-donating (ethyl -> isopropyl), the C=O bond order slightly decreases due to the +I effect, shifting the absorption to marginally lower wavenumbers (e.g., ~1710 cm⁻¹ for isopropyl).

  • Self-Validation Check: Inspect the 3500-2500 cm⁻¹ region. A broad, intense absorption here indicates the presence of the O-H stretch of nicotinic acid, signaling sample hydrolysis. A pure ester will only show sharp, weaker C-H stretching bands below 3100 cm⁻¹.

Conclusion

The precise spectroscopic characterization of nicotinate esters requires a multimodal approach. While UV-Vis spectroscopy confirms the presence of the conjugated pyridine system, it is the synergistic application of ¹H NMR and FTIR that allows the analytical chemist to definitively differentiate between methyl, ethyl, and isopropyl homologues. By understanding the underlying electronic and steric causalities driving these spectral shifts, and by employing self-validating protocols, researchers can ensure the integrity of their APIs and the reliability of their downstream pharmacological data.

References
  • Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem. Available at: [Link]

  • Methyl Nicotinate Impurities and Related Compound - Veeprho. Available at: [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. Available at: [Link]

  • Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。